Alox Aqualox 232
Description
Properties
CAS No. |
131640-43-2 |
|---|---|
Molecular Formula |
C14H22N2 |
Synonyms |
Alox Aqualox 232 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Alox Aqualox 232: Chemical Composition and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alox Aqualox 232 is a water-based corrosion inhibitor primarily utilized in industrial applications such as metalworking fluids.[1][2][3][4] Its efficacy lies in its ability to form a protective film on metal surfaces, particularly ferrous metals, thereby preventing corrosion in aqueous environments.[1][4] This technical guide provides a detailed examination of the chemical composition and structure of this compound, drawing from publicly available technical and patent literature.
Chemical Composition
This compound is not a single chemical entity but rather a formulation. The primary functional components are amine salts of organic acids .[1][2][3][4] This composition is designed to be soluble in water and glycols, making it suitable for a variety of water-miscible industrial fluids.[4]
A key disclosure regarding the specific composition of a product identified as Aqualox® 232 is found in U.S. Patent 4,631,139. According to this patent, the formulation consists of the triethanolamine salt of a mixture of C8 to C14 dicarboxylic acids . The dicarboxylic acids are specified as being 97% linear and 3% of indeterminate structure.
The components are detailed in the table below:
| Component Class | Specific Chemical | Chemical Formula/Structure | Role in Formulation |
| Amine | Triethanolamine (TEA) | N(CH₂CH₂OH)₃ | Base for salt formation, corrosion inhibition |
| Organic Acid | Mixture of C8-C14 Dicarboxylic Acids (97% linear) | HOOC-(CH₂)n-COOH (where n = 6 to 12) | Acid for salt formation, primary corrosion inhibition |
Chemical Structure
The fundamental chemical structure of this compound is an ionic salt formed from the reaction of a carboxylic acid (the dicarboxylic acid) and a base (triethanolamine). The reaction involves the protonation of the amine group on triethanolamine by a proton from the carboxylic acid group, forming a triethanolammonium carboxylate salt.
Given that it is a mixture of dicarboxylic acids, the final product will be a mixture of the corresponding triethanolamine salts. Below is a generalized chemical reaction and the resulting salt structure.
Caption: Generalized reaction forming the triethanolamine dicarboxylate salt.
Mechanism of Action as a Corrosion Inhibitor
The effectiveness of this compound as a corrosion inhibitor stems from the ability of the amine carboxylate molecules to adsorb onto a metal surface. This forms a protective, non-tacky film that acts as a barrier to corrosive agents in the aqueous environment. The organic nature of the molecule provides a hydrophobic layer, while the polar carboxylate and ammonium groups facilitate strong adhesion to the metal surface. The overall effectiveness is enhanced when the formulation is blended to raise the pH of the solution.[1][4]
The logical workflow for the application and action of this compound as a corrosion inhibitor can be visualized as follows:
Caption: Logical workflow of corrosion inhibition by this compound.
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary to the manufacturer, a general methodology for evaluating the efficacy of a water-based corrosion inhibitor like this can be outlined. Such an evaluation would typically involve electrochemical and immersion testing.
General Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: General experimental workflow for corrosion inhibitor evaluation.
1. Preparation of Test Solutions:
-
A corrosive aqueous environment is prepared (e.g., a saline solution).
-
A series of test solutions are created with varying concentrations of this compound. A control solution with no inhibitor is also prepared.
2. Preparation of Metal Specimens:
-
Metal coupons (e.g., of a specific steel grade) are prepared by cutting them to a standard size.
-
The surfaces are mechanically polished with successively finer grades of abrasive paper, degreased with a solvent like acetone, rinsed with deionized water, and dried.
-
The initial weight of each coupon is accurately measured.
3. Immersion Testing (Weight Loss Method):
-
The prepared metal coupons are immersed in the different test solutions for a specified period (e.g., 24, 48, or 72 hours) at a controlled temperature.
-
After immersion, the coupons are removed, cleaned to remove corrosion products (e.g., using a specific acid solution with an inhibitor), rinsed, dried, and re-weighed.
-
The weight loss is used to calculate the corrosion rate and the inhibition efficiency of this compound at different concentrations.
4. Electrochemical Testing:
-
A three-electrode electrochemical cell is used, with a metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a reference electrode (e.g., saturated calomel electrode).
-
Potentiodynamic Polarization: The potential of the working electrode is scanned, and the resulting current is measured to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr in the presence of the inhibitor indicates effective corrosion inhibition.
-
Electrochemical Impedance Spectroscopy (EIS): An AC signal is applied to the working electrode, and the impedance is measured over a range of frequencies. The data is used to model the corrosion process and determine the resistance of the protective film formed by the inhibitor.
5. Surface Analysis:
-
Techniques such as Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology of the metal coupons after immersion, comparing the surfaces exposed to solutions with and without the inhibitor.
-
X-ray Photoelectron Spectroscopy (XPS) can be employed to analyze the chemical composition of the protective film formed on the metal surface, confirming the adsorption of the inhibitor molecules.
Summary of Quantitative Data
The following table summarizes the key quantitative and qualitative data available for this compound and its variants.
| Property | This compound | Aqualox 232B | Aqualox 232H |
| Chemical Type | Amine salts of organic acids | Amine salts of organic acids | Amine salts of organic acids |
| CAS Number | 131640-43-2 | Not specified | Not specified |
| Solubility | Soluble in water and glycols | Water-miscible | Water-miscible |
| Hard Water Stability | Not specified | Good hard water tolerance | Suitable for water hardness < 500 ppm |
| Recommended Treat Rate | Not specified | 5-20% in concentrate | 5-20% in concentrate |
| Secondary Amines | Does not contain | Not specified | Not specified |
| Biodegradability | Expected to biodegrade rapidly | Not specified | Not specified |
Conclusion
This compound is a corrosion inhibitor formulation based on the triethanolamine salts of a mixture of C8-C14 dicarboxylic acids. Its mechanism of action involves the formation of a protective film on metal surfaces, which is a common strategy for corrosion inhibition in industrial aqueous systems. While detailed proprietary data on its performance and specific formulation is not publicly available, the fundamental chemical principles of its composition and function are well-understood within the field of corrosion science. The information provided in this guide offers a solid foundation for researchers and scientists working with or seeking to understand the chemistry of such corrosion inhibitors.
References
Alox Aqualox 232 physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alox Aqualox 232 is a water-based corrosion inhibitor primarily used in metalworking fluids and industrial applications.[1][2] It is composed of amine salts of organic acids, which are effective in protecting ferrous metals from corrosion in aqueous solutions.[1][2] This technical guide provides a summary of the available physical and chemical properties of this compound and its related products, Aqualox 232B and 232H.
Due to the proprietary nature of this commercial product, detailed quantitative physical and chemical data, as well as specific experimental protocols, are not publicly available in technical data sheets or safety data sheets. The information presented here is compiled from various publicly accessible sources.
Chemical and Physical Properties
This compound and its variants are known for their solubility in water and glycols, making them suitable for formulation in a variety of water-miscible metalworking fluids.[1] They are described as low-foaming surface-active agents.[1]
A key characteristic of these corrosion inhibitors is their composition of amine salts of organic acids.[1][2] It is also noted that Aqualox 232 does not contain secondary amines and is expected to biodegrade rapidly.[2] The effectiveness of these products is enhanced when blended with other materials to raise the pH of the solution.[1]
Variants of the product, Aqualox 232B and 232H, offer different levels of hard water stability. Aqualox 232H is suitable for use in water with hardness less than 500 ppm, while Aqualox 232B provides good hard water tolerance.[3][4]
A summary of the qualitative properties is presented below.
| Property | Description |
| Chemical Type | Amine salts of organic acids |
| Appearance | Pale Amber Liquid (for a related product) |
| Odor | Mild (for a related product) |
| Solubility | Soluble in water and glycols |
| Foaming | Low-foaming surface-active agent |
| Biodegradability | Expected to be readily biodegradable |
| Secondary Amines | Does not contain secondary amines |
Corrosion Inhibition Mechanism
The primary function of this compound is to inhibit the corrosion of ferrous metals in aqueous environments. The amine salt of the organic acid likely functions by adsorbing onto the metal surface, forming a protective film. This film acts as a barrier, preventing the interaction of the metal with corrosive agents present in the aqueous solution. The effectiveness of this protective layer is often pH-dependent, with a higher pH generally leading to better corrosion protection.
Logical Relationship of Aqualox 232 Variants
The selection between Aqualox 232, 232B, and 232H is primarily dictated by the hardness of the water used in the metalworking fluid formulation. This decision-making process can be visualized as follows:
Caption: Selection logic for Aqualox variants based on water hardness.
Experimental Protocols
Detailed experimental protocols for determining the physical and chemical properties of this compound are not publicly available. However, standard ASTM (American Society for Testing and Materials) or equivalent methods would typically be used for such assessments. Examples of potentially relevant standard tests include:
-
Density: ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method.
-
Viscosity: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).
-
pH: ASTM E70 - Standard Test Method for pH of Aqueous Solutions With the Glass Electrode.
-
Flash Point: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.
-
Corrosion Inhibition Performance: ASTM D130 - Standard Test Method for Corrosiveness to Copper from Petroleum Products by Copper Strip Test, or ASTM G31 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals.
Conclusion
This compound is a corrosion inhibitor based on amine salts of organic acids, designed for use in water-based metalworking fluids. While specific quantitative data and detailed experimental protocols are not publicly disclosed, its qualitative properties indicate a low-foaming, water-soluble, and biodegradable product. The choice between its variants, 232B and 232H, depends on the hard water stability requirements of the application. For detailed and quantitative information, direct contact with the manufacturer, Lubrizol, is recommended.
References
A Technical Guide to the Solubility of Alox Aqualox 232 for Researchers, Scientists, and Drug Development Professionals
Introduction
Alox Aqualox 232 is a corrosion inhibitor additive primarily composed of amine salts of organic acids.[1] It is designed for use in various industrial applications, particularly in metalworking fluids and other water-based systems, to protect ferrous metals from corrosion.[1][2] Its formulation as an amine salt of dicarboxylic acids, specifically a triethanolamine salt of a mixture of C8-C14 dicarboxylic acids, makes its solubility characteristics a key factor in its application and performance. This guide provides an in-depth look at the solubility of this compound in different solvents, outlines experimental protocols for its evaluation, and presents a visual workflow for solubility determination.
Solubility of this compound
The solubility of this compound is dictated by its chemical nature as a salt of organic acids. Generally, amine salts exhibit solubility in polar solvents, a characteristic that is leveraged in its industrial applications. The available data on the solubility of this compound is primarily qualitative.
| Solvent | Solubility/Dispersibility | Remarks |
| Water | Soluble / Miscible | This compound is designed to be a water-based corrosion inhibitor.[3][4] Its effectiveness is noted in aqueous solutions.[2] Product variants like Aqualox 232H are suitable for use in water with hardness less than 500 ppm, while Aqualox 232B is recommended for hard water applications.[3][4] |
| Glycols | Soluble | Product literature explicitly states its solubility in glycols, making it suitable for use in synthetic metalworking formulations.[1][2] |
| Organic Solvents (General) | Generally Insoluble (in non-polar solvents) | As amine salts, they are typically insoluble in non-polar organic solvents like ether.[5] The long carbon chains of the dicarboxylic acids might impart some solubility in less polar organic solvents, but specific data is not readily available. |
| Ethanol | Likely Soluble | Dicarboxylic acids, a key component, are known to be soluble in ethanol.[6] |
| Acetone | Likely Soluble | Dicarboxylic acids show solubility in acetone.[6] |
| Ethyl Acetate | Likely Soluble | The solubility of dicarboxylic acids has been measured in ethyl acetate.[6] |
Experimental Protocols for Solubility and Dispersibility Testing
Standardized test methods for evaluating the solubility and dispersibility of corrosion inhibitors are crucial for determining their suitability for specific applications. The following is a generalized protocol based on industry practices for testing products like this compound.
Objective: To determine the solubility or dispersibility of a corrosion inhibitor in a given solvent (e.g., water, brine, or an organic solvent) at a specific concentration and temperature.
Materials and Apparatus:
-
Corrosion inhibitor sample (e.g., this compound)
-
Test solvent(s)
-
Graduated cylinders or volumetric flasks
-
Magnetic stirrer and stir bars
-
Water bath or incubator for temperature control
-
Beakers or glass vials with caps
-
Pipettes
-
Centrifuge (optional)
-
Light source for visual inspection
Procedure:
-
Preparation of the Test Solution:
-
Measure a specific volume of the test solvent into a beaker or glass vial.
-
Bring the solvent to the desired test temperature using a water bath or incubator.
-
Accurately weigh or pipette the required amount of the corrosion inhibitor to achieve the target concentration (e.g., 1% v/v or 10,000 ppm).
-
Add the inhibitor to the solvent while stirring with a magnetic stirrer.
-
-
Mixing and Observation:
-
Stir the mixture for a predetermined period (e.g., 30 minutes) at a constant temperature.
-
Visually observe the mixture during and after stirring. Note the appearance:
-
Clear and homogenous: Indicates complete solubility.
-
Hazy or cloudy: Suggests partial solubility or fine dispersion.
-
Separate layers or visible droplets: Indicates insolubility or poor dispersibility.
-
Precipitate or sediment: Indicates insolubility.
-
-
-
Stability Assessment (Optional):
-
Allow the prepared solution to stand undisturbed for a specified time (e.g., 24 hours) at the test temperature.
-
Observe for any changes such as phase separation, sedimentation, or creaming.
-
-
Centrifugation (Optional):
-
For dispersions, a sample can be centrifuged to assess stability. The formation of a significant pellet indicates a less stable dispersion.
-
-
Reporting:
-
Record the test conditions (inhibitor, solvent, concentration, temperature, mixing time).
-
Describe the visual appearance of the mixture immediately after preparation and after the stability assessment period.
-
Classify the inhibitor's behavior as soluble, dispersible, or insoluble under the tested conditions.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility and dispersibility of a corrosion inhibitor.
References
- 1. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdca.com]
- 2. This compound | 131640-43-2 | Benchchem [benchchem.com]
- 3. Aqualox 232H | Quote Buy Sample | Water soluble corrosion inhibitor [tri-iso.com]
- 4. tri-iso.com [tri-iso.com]
- 5. SATHEE: Unit 13 Amines [sathee.iitk.ac.in]
- 6. researchgate.net [researchgate.net]
The Core of Corrosion Defense: A Technical Guide to Triethanolamine Salts of Dicarboxylic Acids as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, mechanism, and performance of triethanolamine salts of dicarboxylic acids as effective corrosion inhibitors. These compounds represent a significant class of water-soluble, organic corrosion inhibitors that offer robust protection for various metals, particularly steel, in aqueous environments. Their efficacy stems from their ability to form a persistent, protective film on the metal surface, mitigating the electrochemical processes that drive corrosion. This document provides a comprehensive overview of their chemistry, application, and evaluation, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction to Triethanolamine Dicarboxylate Inhibitors
Triethanolamine (TEA), a readily available alkanolamine, reacts with dicarboxylic acids to form amine salts with notable corrosion-inhibiting properties. These salts are valued for their solubility in aqueous systems, relatively low toxicity, and cost-effectiveness, making them suitable for applications such as in metalworking fluids and cooling water systems. The molecular structure, featuring a hydrophilic head (the triethanolamine group) and a dicarboxylic acid tail of varying chain length, allows for strong adsorption onto metal surfaces.
The general mechanism of action involves the inhibitor molecules adsorbing onto the metal surface through both physical (electrostatic) and chemical interactions. This forms a protective barrier that isolates the metal from the corrosive environment. These inhibitors typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.
Synthesis of Triethanolamine Dicarboxylate Salts
The synthesis of triethanolamine salts of dicarboxylic acids is a straightforward acid-base neutralization reaction.
General Synthesis Protocol
A typical synthesis involves the direct reaction of triethanolamine with a chosen dicarboxylic acid in a suitable solvent, often water or a lower alcohol, or even neat.
-
Molar Equivalence: The dicarboxylic acid and triethanolamine are typically reacted in a 1:2 molar ratio to ensure the neutralization of both carboxylic acid groups, though other stoichiometric ratios can be employed depending on the desired final product characteristics.
-
Reaction Conditions: The dicarboxylic acid is dissolved or suspended in the chosen solvent. Triethanolamine is then added gradually, often with stirring. The reaction is typically exothermic.
-
Completion and Isolation: The reaction mixture is stirred until a homogenous solution is obtained, indicating the completion of the salt formation. The solvent can then be removed, if necessary, to yield the neat triethanolamine dicarboxylate salt. For use in aqueous formulations, the resulting solution can often be used directly.
Caption: Synthesis of Triethanolamine Dicarboxylate Salt.
Performance Evaluation of Triethanolamine Dicarboxylate Inhibitors
The effectiveness of these corrosion inhibitors is quantified through various electrochemical and gravimetric techniques. A prime example is the performance of triethanolamine decanedioate (the salt of decanedioic acid and TEA) as a corrosion inhibitor for mild steel.
Quantitative Performance Data
The following table summarizes the corrosion inhibition efficiency of triethanolamine decanedioate for Q215 mild steel in a 0.1 M NaCl solution.
| Inhibitor Concentration | Test Method | Inhibition Efficiency (%) | Reference |
| 2.4 M | Potentiodynamic Polarization | 97.87 | [1] |
| 2.4 M | Electrochemical Impedance Spectroscopy (EIS) | 98.66 | [1] |
Experimental Protocols for Corrosion Inhibition Studies
Standardized experimental procedures are crucial for the accurate assessment of corrosion inhibitor performance.
Weight Loss (Gravimetric) Method
This method provides a direct measure of metal loss over time.
-
Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are cleaned, degreased, dried, and weighed to a high precision.
-
Immersion: The weighed coupons are immersed in the corrosive medium (e.g., 3.5% NaCl solution) with and without the inhibitor at various concentrations.
-
Exposure: The immersion test is carried out for a specified duration at a constant temperature.
-
Final Weighing: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:
-
CR = (K × W) / (A × T × D)
-
%IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where: K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal. CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Methods
Electrochemical techniques offer rapid and detailed insights into the corrosion inhibition mechanism.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Potentiodynamic Polarization:
-
The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize to its open circuit potential (OCP).
-
The potential is then scanned in both the anodic and cathodic directions from the OCP at a slow, constant rate.
-
The resulting current is measured, and a polarization curve (log I vs. E) is plotted.
-
The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the anodic and cathodic branches of the curve to the corrosion potential (E_corr).
-
The inhibition efficiency is calculated as: %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After reaching a stable OCP, a small amplitude AC voltage signal is applied to the working electrode over a range of frequencies.
-
The impedance of the system is measured at each frequency.
-
The data is typically represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the charge transfer resistance (R_ct). A higher R_ct value indicates greater corrosion resistance.
-
The inhibition efficiency is calculated as: %IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.
-
Caption: Experimental Workflow for Inhibitor Evaluation.
Mechanism of Corrosion Inhibition
The corrosion inhibition by triethanolamine dicarboxylates is attributed to the formation of a protective film on the metal surface.
The inhibitor molecules adsorb onto the metal surface, with the polar triethanolamine head group interacting with the metal and the dicarboxylate tail extending into the solution, creating a hydrophobic barrier. This film impedes the diffusion of corrosive species to the metal surface and obstructs the electrochemical reactions. As mixed-type inhibitors, they affect both the anodic and cathodic sites.
Caption: Mechanism of Corrosion Inhibition.
Conclusion
Triethanolamine salts of dicarboxylic acids are a versatile and effective class of corrosion inhibitors. Their ease of synthesis, water solubility, and high inhibition efficiencies make them attractive for a wide range of industrial applications. The ability to tailor the properties of the inhibitor by varying the dicarboxylic acid component offers a promising avenue for the development of next-generation, environmentally friendly corrosion protection technologies. Further research into the relationship between the molecular structure of these salts and their inhibition performance will continue to drive innovation in this field.
References
adsorption mechanism of Alox Aqualox 232 on steel surfaces
An In-depth Technical Guide to the Adsorption Mechanism of Long-Chain Carboxylic Acid-Based Corrosion Inhibitors on Steel Surfaces
Disclaimer: The specific chemical composition and detailed adsorption mechanism of the proprietary corrosion inhibitor "Alox Aqualox 232" are not publicly available. This guide provides a comprehensive overview of the generally accepted adsorption mechanisms for the class of compounds to which it likely belongs: long-chain carboxylic acid and oxidized hydrocarbon-based corrosion inhibitors. The data and protocols presented are representative of those found in the scientific literature for these types of inhibitors.
Introduction to Corrosion Inhibition
Corrosion of metallic components, particularly steel, is an electrochemical process that leads to significant material degradation.[1][2] In many industrial applications, organic corrosion inhibitors are employed to mitigate this damage. These inhibitors are substances that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[3] They typically function by adsorbing onto the metal surface to form a protective film that acts as a barrier to corrosive species.[2][3]
Organic corrosion inhibitors are often amphiphilic molecules, possessing a hydrophilic "head" group and a hydrophobic "tail."[3][4] The head group contains heteroatoms like oxygen, nitrogen, or sulfur, which act as centers for adsorption onto the metal surface.[1][2] The hydrophobic tail, typically a long hydrocarbon chain, forms a compact, non-polar barrier.[3][4] This guide focuses on the adsorption mechanism of long-chain carboxylic acids and oxidized hydrocarbons, which are common active components in corrosion inhibitor formulations for steel.
Proposed Adsorption Mechanism on Steel Surfaces
The inhibition of steel corrosion by long-chain carboxylic acid-based inhibitors in an aqueous environment is a multi-step process involving the interaction between the inhibitor molecules and the steel surface.
2.1 Nature of the Steel Surface In a corrosive medium, the steel surface is not inert. Anodic and cathodic sites develop, leading to the dissolution of iron (oxidation) at the anode and the reduction of species like hydrogen ions or oxygen at the cathode.[2] The surface is typically covered by a thin layer of iron oxides and hydroxides.
2.2 Inhibitor Adsorption The adsorption of the inhibitor onto the steel surface can occur through two primary mechanisms:
-
Physisorption (Physical Adsorption): This involves weaker electrostatic interactions between the charged inhibitor molecules and the charged metal surface (e.g., van der Waals forces).
-
Chemisorption (Chemical Adsorption): This involves the formation of a coordinate-type bond between the lone pair electrons of the oxygen atoms in the carboxylate head group and the vacant d-orbitals of the iron atoms on the steel surface.[1] This results in a more stable and robust inhibitor film.
The carboxylate group (-COOH) of the inhibitor plays a crucial role. In solution, it can deprotonate to form a carboxylate anion (-COO⁻), which then interacts strongly with the positively charged sites on the steel surface.
2.3 Formation of the Protective Film Following the initial adsorption of the hydrophilic head groups, the long hydrophobic hydrocarbon tails orient themselves away from the metal surface.[3] Through van der Waals interactions between adjacent tails, a dense, self-assembled, and ordered film is formed.[4] This film acts as a physical barrier, displacing water molecules from the surface and preventing the diffusion of corrosive species (like O₂, H⁺, and Cl⁻) to the metal.[3] This barrier effectively stifles both the anodic and cathodic electrochemical reactions, thus inhibiting corrosion.
Data Presentation
The effectiveness of a corrosion inhibitor is quantified through various parameters. The following tables summarize representative data for long-chain carboxylic acid inhibitors on steel in acidic or corrosive environments.
Table 1: Representative Corrosion Inhibition Efficiency Data
| Inhibitor Concentration (ppm) | Method | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 50 | Weight Loss | 1M HCl | 85.2 | [5] (Hypothetical) |
| 100 | Weight Loss | 1M HCl | 92.5 | [5] (Hypothetical) |
| 50 | EIS | NACE Brine | 88.7 | [6] (Hypothetical) |
| 100 | EIS | NACE Brine | 94.1 | [6] (Hypothetical) |
| 50 | Potentiodynamic Polarization | 1M HCl | 87.9 | [6] (Hypothetical) |
| 100 | Potentiodynamic Polarization | 1M HCl | 93.6 | [6] (Hypothetical) |
Table 2: Representative Adsorption Parameters
| Adsorption Isotherm Model | Parameters | Value | Interpretation | Reference |
| Langmuir | Kads (L/mol) | 1.5 x 10⁴ | High value indicates strong adsorption | [7] (Hypothetical) |
| Langmuir | ΔG°ads (kJ/mol) | -32.5 | Negative value indicates spontaneous adsorption; value suggests a mix of physisorption and chemisorption | [7] (Hypothetical) |
| Temkin | f (interaction parameter) | 8.2 | Positive value indicates repulsive interactions between adsorbed molecules | (Hypothetical) |
Experimental Protocols
The study of corrosion inhibitor adsorption and efficiency relies on a combination of electrochemical and surface analysis techniques.
4.1 Weight Loss Method This is a straightforward gravimetric method to determine the corrosion rate.[5]
-
Preparation: Steel coupons of known surface area are cleaned, degreased, dried, and weighed accurately.
-
Exposure: The coupons are immersed in the corrosive solution with and without the inhibitor for a specific duration at a constant temperature.
-
Cleaning: After the exposure period, the coupons are removed, cleaned of corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:
-
CR = (K × W) / (A × T × D) where K is a constant, W is weight loss, A is the area, T is time, and D is the density of the steel.[5]
-
%IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
4.2 Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the kinetics of the corrosion process.[8][9]
-
Cell Setup: A three-electrode electrochemical cell is used, containing the steel sample as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[10]
-
Measurement: The cell is allowed to stabilize to reach the open-circuit potential (OCP). A small amplitude AC sinusoidal potential signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The resulting impedance data is plotted in Nyquist and Bode formats.[9] The data is then fitted to an equivalent electrical circuit model to extract parameters like solution resistance (Rₛ), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.
-
Calculation: %IE = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
4.3 X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of the steel surface, confirming the adsorption of the inhibitor.[7][11][12][13]
-
Sample Preparation: Steel coupons are immersed in the inhibited corrosive solution for a set period, then removed, rinsed with a non-reactive solvent to remove excess solution, and dried carefully.
-
Analysis: The sample is placed in an ultra-high vacuum chamber and irradiated with a monochromatic X-ray beam. The kinetic energies of the emitted photoelectrons are measured.
-
Spectral Interpretation: The resulting spectra show peaks at specific binding energies corresponding to different elements. High-resolution scans of specific peaks (e.g., C 1s, O 1s, Fe 2p) can reveal the chemical bonding states, confirming the presence of the inhibitor's carboxylate group and its interaction with the iron surface.[11][12]
Visualizations
Diagram 1: Proposed Adsorption Mechanism
Caption: Logical flow of the corrosion inhibitor adsorption process.
Diagram 2: Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for comprehensive corrosion inhibitor evaluation.
References
- 1. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Types of Corrosion Inhibitors and Their Mechanisms of Action - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 4. content.ampp.org [content.ampp.org]
- 5. Corrosion - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of electrochemical impedance spectroscopy for study of CO2 corrosion prevention by batch treatment inhibitor films | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. ias.ac.in [ias.ac.in]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
Alox Aqualox 232: A Technical Guide to Aqueous Corrosion Inhibition of Iron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alox Aqualox 232 is a water-soluble corrosion inhibitor primarily utilized for the protection of ferrous metals in aqueous environments. Chemically, it is classified as an amine salt of a blend of C8-C14 dicarboxylic acids, with triethanolamine being a key amine component. Its mechanism of action relies on the formation of a protective molecular film on the metal surface, which acts as a barrier to corrosive agents. The effectiveness of this compound is notably enhanced in alkaline conditions (higher pH). This technical guide provides an in-depth overview of its properties, a representative performance analysis based on typical amine carboxylate inhibitors, detailed experimental protocols for its evaluation, and a schematic representation of its corrosion inhibition mechanism.
Introduction
The corrosion of iron and its alloys is a significant challenge across numerous industrial applications, leading to structural degradation and economic losses. Aqueous systems, in particular, provide an ideal environment for the electrochemical processes that drive corrosion. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment. This compound is a specialized formulation designed for this purpose, offering a balance of performance, solubility, and low-foaming characteristics.[1][2][3] This guide serves as a technical resource for researchers and professionals seeking to understand and utilize this compound or similar amine salt-based corrosion inhibitors.
Chemical Properties and Formulation
This compound is an amine salt of organic acids.[1][2] While the precise formulation is proprietary, technical literature suggests it is a triethanolamine salt of a mixture of C8-C14 dicarboxylic acids.[1] This composition makes it highly soluble in water and glycols, facilitating its use in a variety of aqueous-based industrial fluids.[1][3] The performance of this compound is often enhanced when formulated with other components to raise the pH of the solution, which promotes the passivation of the iron surface.[1][2]
Table 1: Representative Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Pale Amber Liquid |
| Chemical Type | Amine Salt of Dicarboxylic Acids |
| Solubility | Water, Glycols |
| Typical Treat Rate (in concentrate) | 5 - 20% |
| pH (in solution) | Effective in alkaline conditions |
Note: The data presented is representative of this class of corrosion inhibitors. Specific values for this compound may vary.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits the corrosion of iron in aqueous solutions is through the formation of a protective, adsorbed film on the metal surface. This process can be understood through the following steps:
-
Dissociation: In an aqueous solution, the amine salt dissociates into the amine cation (e.g., triethanolammonium) and the dicarboxylate anion.
-
Adsorption: The carboxylate groups of the dicarboxylate anion have a strong affinity for the iron surface and adsorb onto it. The long hydrocarbon chains of the dicarboxylic acids orient themselves away from the surface.
-
Film Formation: This adsorption process leads to the formation of a thin, hydrophobic, and non-conductive film. This film acts as a physical barrier, isolating the iron surface from the corrosive aqueous environment, thereby preventing both the anodic (iron dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.
The amine component, such as triethanolamine, helps to maintain an alkaline pH, which further contributes to the stability of the protective film and the passivation of the iron surface.
Performance Data (Illustrative)
Table 2: Illustrative Corrosion Inhibition Efficiency (Weight Loss Method)
| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 0 |
| 500 | 15 | 70 |
| 1000 | 8 | 84 |
| 2000 | 4 | 92 |
| 5000 | 2 | 96 |
| Conditions: Mild steel coupons in aerated water at 25°C, pH 8.5, for 24 hours. |
Table 3: Illustrative Electrochemical Parameters (Potentiodynamic Polarization)
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Corrosion Rate (mpy) |
| 0 (Blank) | -650 | 10 | 4.6 |
| 1000 | -580 | 1.5 | 0.69 |
| 5000 | -550 | 0.5 | 0.23 |
| Conditions: Mild steel electrode in a 3.5% NaCl solution at 25°C, pH 8.5. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound.
Weight Loss Immersion Test
This method provides a direct measure of metal loss due to corrosion.
Materials:
-
Mild steel coupons (e.g., 5 cm x 2 cm x 0.2 cm)
-
This compound solutions of varying concentrations
-
Corrosive medium (e.g., aerated tap water, 3.5% NaCl solution)
-
Analytical balance (±0.1 mg)
-
Polishing paper (up to 600 grit)
-
Acetone, ethanol
-
Beakers
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of polishing paper, rinse with deionized water, degrease with acetone and then ethanol, and dry in a desiccator.
-
Initial Weighing: Accurately weigh each prepared coupon to the nearest 0.1 mg.
-
Immersion: Immerse each coupon in a beaker containing the test solution (corrosive medium with and without various concentrations of this compound) for a specified duration (e.g., 24, 48, 72 hours) at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons, gently clean with a soft brush to remove corrosion products, rinse with deionized water and ethanol, and dry.
-
Final Weighing: Reweigh the cleaned and dried coupons.
-
Calculation:
-
Corrosion Rate (mpy) = (K × W) / (A × T × D)
-
K = constant (3.45 × 10^6 for mpy)
-
W = weight loss in grams
-
A = surface area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inhibitor = Corrosion rate in the presence of inhibitor
-
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Test solutions (corrosive medium with and without inhibitor)
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.
-
Cell Assembly: Assemble the three-electrode cell with the test solution.
-
Open Circuit Potential (OCP): Allow the working electrode to stabilize in the test solution for a period (e.g., 30-60 minutes) until a stable OCP is reached.
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the corrosion rate from Icorr using Faraday's law.
-
Calculate the inhibition efficiency from the Icorr values with and without the inhibitor.
-
Salt Spray Test (ASTM B117)
This is an accelerated corrosion test that subjects samples to a corrosive salt fog.
Apparatus:
-
Salt spray chamber conforming to ASTM B117 specifications.
-
Test panels (mild steel)
-
5% NaCl solution (pH 6.5-7.2)
Procedure:
-
Panel Preparation: Clean the test panels as per standard procedures.
-
Test Setup: Place the panels in the salt spray chamber at a specified angle (typically 15-30 degrees from the vertical).
-
Exposure: Expose the panels to a continuous spray of the 5% NaCl solution at a controlled temperature (35°C).
-
Evaluation: Periodically inspect the panels for the appearance of corrosion (e.g., rust). The time to the first appearance of rust is a key performance indicator. The extent of corrosion can also be rated according to standard charts (e.g., ASTM D610).
Conclusion
This compound, a representative of the amine carboxylate class of corrosion inhibitors, offers effective protection for ferrous metals in aqueous environments. Its mechanism of action, based on the formation of a protective surface film, is well-suited for a variety of industrial applications. While specific performance data for this proprietary product is limited, this guide provides a comprehensive overview of its chemical nature, mechanism, and methods for its evaluation. The detailed experimental protocols and illustrative data serve as a valuable resource for researchers and professionals working in the field of corrosion science and materials protection. Further research into the specific performance characteristics of this compound under a wider range of conditions would be beneficial for optimizing its application.
References
The Guardian Shield: An In-depth Technical Guide to the Role of Amine Salts in Rust Prevention
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of material science and corrosion prevention, amine salts have emerged as a cornerstone technology for safeguarding metallic assets from the relentless process of rusting. This technical guide delves into the core mechanisms by which these organic compounds exert their protective effects, offering a comprehensive overview for professionals engaged in research and development. Through an examination of their chemical properties, mechanisms of action, and the empirical data supporting their efficacy, this document aims to provide a thorough understanding of the critical role amine salts play in rust prevention.
The Fundamental Mechanism: Formation of a Protective Barrier
The primary role of amine salts in rust prevention lies in their ability to form a persistent, thin, and hydrophobic film on the surface of metals.[1] This film acts as a physical barrier, effectively isolating the metal from the corrosive electrolytes in its environment, such as water and oxygen. The mechanism of this film formation is a complex interplay of physical and chemical adsorption processes.
Amine salts are organic compounds derived from the reaction between an amine and an acid. The amine portion of the molecule typically contains a nitrogen atom with a lone pair of electrons, which serves as the anchoring point to the metal surface. This interaction can occur through two primary mechanisms:
-
Physisorption: This process involves weaker, non-covalent interactions, such as van der Waals forces, between the amine molecule and the metal surface.
-
Chemisorption: This involves the formation of stronger, coordinate covalent bonds between the lone pair of electrons on the nitrogen atom of the amine and the vacant d-orbitals of the metal atoms.[1] This results in a more robust and durable protective layer.
The hydrocarbon "tail" of the amine molecule is hydrophobic, meaning it repels water. Once the amine "head" is anchored to the metal surface, the hydrocarbon tails orient themselves away from the surface, creating a tightly packed, water-repellent layer. This hydrophobic barrier prevents corrosive electrolytes from reaching the metal surface and initiating the electrochemical reactions that lead to rust formation.
Data Presentation: A Comparative Analysis of Amine Salt Performance
The efficacy of amine salts as corrosion inhibitors is not uniform and depends on various factors, including the chemical structure of the amine, its concentration, the nature of the corrosive environment, and the type of metal being protected. The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of different amine-based inhibitors.
Table 1: Corrosion Inhibition Efficiency of Various Amine-Based Inhibitors on Steel
| Inhibitor Type | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Diethylene triamine (DETA) | E60 Fuel (60% Ethanol-Gasoline) | - | - | > 98.9 | [2] |
| Mixed Inhibitor (with Octadecyl amine) | E60 Fuel (60% Ethanol-Gasoline) | - | - | Significant | [2] |
| 1,8-diaminooctane | 1 M HCl | 0.5 mmol/dm³ | - | 65.5 | [3] |
| Propoxylated 1,8-diaminooctane | 1 M HCl | 0.5 mmol/dm³ | - | 78.9 | [3] |
| Propoxylated tetraethylenepentamine | 1 M HCl | 0.5 mmol/dm³ | - | 91.0 | [3] |
| Alkyl pyridine benzyl chloride quaternary | Sea Water | 15 ppm | 55 | - | [4] |
| Alkyl amines | Sea Water | 15 ppm | 55 | Higher than Alkyl pyridine | [4] |
Table 2: Potentiodynamic Polarization Data for Amine Inhibitors on Mild Steel in 1 M HCl
| Inhibitor | Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (μA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) | Reference |
| Blank | 0 | -510 | 1122 | 75 | 128 | - | [5] |
| TMBHC | 50 | -495 | 123 | 70 | 111 | 89.0 | [6] |
| TMBHC | 100 | -492 | 89 | 68 | 108 | 92.1 | [6] |
| TMBHC | 200 | -485 | 56 | 65 | 105 | 95.0 | [6] |
| SB-1 | 25 | -485 | 158 | 85 | 125 | 85.9 | [7] |
| SB-2 | 25 | -482 | 135 | 83 | 123 | 87.9 | [7] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Amine Inhibitors on Mild Steel in 1 M HCl
| Inhibitor | Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | 0 | 45 | 120 | - | [5] |
| TMBHC | 50 | 450 | 45 | 90.0 | [6] |
| TMBHC | 100 | 680 | 38 | 93.4 | [6] |
| TMBHC | 200 | 950 | 32 | 95.3 | [6] |
Experimental Protocols: Evaluating Inhibitor Efficacy
A rigorous evaluation of the performance of amine salt corrosion inhibitors involves a suite of standardized experimental techniques. These protocols are designed to simulate corrosive environments and quantify the protective capabilities of the inhibitors.
Weight Loss Method (ASTM G31)
This is a fundamental and straightforward method for determining the corrosion rate.
-
Specimen Preparation: Metal coupons of a known surface area and weight are cleaned and prepared.
-
Exposure: The coupons are immersed in the corrosive solution with and without the amine salt inhibitor for a specified period.
-
Cleaning and Re-weighing: After exposure, the coupons are cleaned to remove corrosion products and then re-weighed.
-
Corrosion Rate Calculation: The weight loss is used to calculate the corrosion rate, typically in mils per year (mpy) or millimeters per year (mm/y). The inhibition efficiency (IE%) is then calculated using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Potentiodynamic Polarization (ASTM G59)
This electrochemical technique provides detailed information about the corrosion kinetics and the mechanism of inhibition (anodic, cathodic, or mixed).[1][8][9]
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Polarization Scan: The potential of the working electrode is scanned over a range relative to its open circuit potential (OCP), and the resulting current is measured.
-
Tafel Plot Analysis: The data is plotted as potential versus the logarithm of the current density (Tafel plot). Extrapolation of the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) yields the corrosion current density (Icorr).
-
Inhibition Efficiency Calculation: The inhibition efficiency is calculated from the Icorr values with and without the inhibitor.
Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)
EIS is a non-destructive technique that provides information about the properties of the protective film formed by the inhibitor and the kinetics of the corrosion process.[10][11][12]
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
AC Signal Application: A small amplitude AC potential is applied to the working electrode over a range of frequencies.
-
Impedance Measurement: The resulting AC current response is measured, and the impedance of the system is calculated at each frequency.
-
Data Analysis: The data is typically presented as Nyquist and Bode plots. Analysis of these plots using equivalent circuit models can provide values for parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.
Salt Spray Test (ASTM B117)
This is an accelerated corrosion test used to evaluate the performance of coatings and inhibitors in a salt-laden environment.
-
Apparatus: A closed chamber capable of maintaining a heated, humid environment with a salt spray.
-
Test Solution: A 5% sodium chloride solution with a pH between 6.5 and 7.2.
-
Procedure: Coated or treated metal specimens are placed in the chamber and exposed to a continuous salt fog at a controlled temperature (typically 35°C).
-
Evaluation: The specimens are periodically inspected for signs of corrosion, such as rust formation, blistering, or loss of adhesion of the coating.
Mandatory Visualizations: Signaling Pathways and Workflows
Experimental Workflow for Corrosion Inhibitor Evaluation
The following diagram illustrates a typical workflow for the development and evaluation of a new amine salt corrosion inhibitor.
Logical Relationship for Selecting an Amine Salt Inhibitor
The selection of an appropriate amine salt for a specific application is a multi-faceted decision process. The following diagram outlines the key considerations and logical steps involved.
Conclusion
Amine salts represent a versatile and effective class of corrosion inhibitors that play a vital role in protecting metallic infrastructure across a wide range of industries. Their mechanism of action, centered on the formation of a durable, hydrophobic barrier, is well-supported by a wealth of experimental data. The selection and application of the optimal amine salt for a given scenario require a thorough understanding of the corrosive environment and a systematic evaluation of inhibitor performance using standardized testing protocols. As research continues, the development of new and more efficient amine-based inhibitors, with improved environmental profiles, will undoubtedly further enhance our ability to combat the costly and destructive effects of rust.
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 10. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a detailed protocol for using Electrochemical Impedance Spectroscopy (EIS) to assess the corrosion inhibition efficiency of Alox Aqualox 232, a water-based corrosion inhibitor. This compound is composed of amine salts of organic acids and is used in various industrial applications, including metalworking fluids.[1][2][3] EIS is a powerful non-destructive technique for characterizing the electrochemical behavior of a metal-electrolyte interface, making it ideal for quantifying the effectiveness of corrosion inhibitors.[4][5]
Introduction to Corrosion Inhibition and EIS
Corrosion is an electrochemical process involving the gradual deterioration of a metal due to reactions with its environment.[6] Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, decrease the corrosion rate of a metal.[7] this compound, based on amine carboxylate chemistry, functions by adsorbing onto the metal surface to form a protective film.[3][8] This film acts as a barrier, suppressing the electrochemical reactions (both anodic and cathodic) that cause corrosion.[6][7]
Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive technique used to study corrosion and inhibition phenomena.[4] It works by applying a small amplitude AC potential signal to the working electrode over a wide range of frequencies and measuring the resulting current response. The impedance (the opposition to the flow of AC current) is then calculated. By modeling the impedance data with equivalent electrical circuits, one can extract quantitative parameters that describe the corrosion process.
Key parameters obtained from EIS for inhibitor evaluation include:
-
Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion resistance and, therefore, higher inhibitor efficiency.
-
Double Layer Capacitance (Cdl): This relates to the capacitance of the electrochemical double layer at the metal/electrolyte interface. A decrease in Cdl is often attributed to the adsorption of inhibitor molecules, which displace water molecules and decrease the local dielectric constant or increase the thickness of the protective layer.[9]
Experimental Protocol
This protocol describes the steps to evaluate the inhibition efficiency of this compound on an aluminum alloy (e.g., AA6061) in a saline environment.
2.1. Materials and Reagents
-
Working Electrode (WE): Aluminum alloy AA6061 rod (or other metal of interest).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): Platinum wire or graphite rod.
-
Corrosive Medium: 3.5% (w/v) Sodium Chloride (NaCl) solution prepared with deionized water.
-
Inhibitor: this compound.
-
Polishing Materials: Silicon carbide (SiC) abrasive papers (e.g., 400, 600, 800, 1200 grit), alumina slurries (e.g., 1.0, 0.3, 0.05 µm).
-
Cleaning Solvents: Deionized water, ethanol, acetone.
2.2. Equipment
-
Potentiostat/Galvanostat with a frequency response analyzer for EIS measurements (e.g., Gamry Reference 600+, BioLogic VSP-300).
-
Standard three-electrode electrochemical cell.[10]
-
Polishing machine.
-
Ultrasonic bath.
2.3. Procedure
Step 1: Working Electrode Preparation
-
Mount the aluminum alloy rod in an appropriate holder, ensuring a well-defined surface area (e.g., 1 cm²) is exposed to the electrolyte.
-
Mechanically polish the exposed surface of the working electrode using successively finer grades of SiC paper, followed by alumina slurries to achieve a mirror-like finish.
-
Rinse the polished electrode thoroughly with deionized water.
-
Degrease the electrode by sonicating in ethanol and then acetone for 5 minutes each.
-
Dry the electrode under a stream of nitrogen or clean air.
Step 2: Electrolyte Preparation
-
Prepare a stock solution of the corrosive medium (3.5% NaCl).
-
Prepare a series of test solutions by adding different concentrations of this compound to the corrosive medium. Typical concentrations might range from 100 ppm to 1000 ppm.
-
Include a "blank" solution containing no inhibitor to serve as a control.
Step 3: Electrochemical Measurement
-
Assemble the three-electrode cell. Place the prepared working electrode, the reference electrode, and the counter electrode in the cell.[10]
-
Fill the cell with the test electrolyte (starting with the blank solution).
-
Connect the electrodes to the potentiostat.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically a drift of less than 5 mV over 10 minutes). This can take 30-60 minutes.
-
Perform the EIS measurement at the stabilized OCP.
-
Frequency Range: 100 kHz to 10 mHz.
-
AC Amplitude (Perturbation): 10 mV (sine wave).[9]
-
Data Points: 10 points per decade.
-
-
Save the impedance data.
-
Repeat the measurement for each concentration of the this compound inhibitor.
Step 4: Data Analysis
-
Plot the acquired impedance data as Nyquist and Bode plots.
-
Fit the experimental data to an appropriate equivalent electrical circuit (a simplified Randles circuit is often suitable for corrosion systems) to determine the values of Rs, Rct, and Cdl.
-
Calculate the Inhibition Efficiency (IE%) using the charge transfer resistance values:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
Where Rct_inh is the charge transfer resistance in the presence of the inhibitor and Rct_blank is the charge transfer resistance in the blank solution.
-
Data Presentation
Quantitative results should be summarized in a clear, tabular format to facilitate comparison between different inhibitor concentrations.
Table 1: Illustrative EIS Data for this compound on AA6061 in 3.5% NaCl
| Inhibitor Conc. (ppm) | R_s (Ω·cm²) | R_ct (Ω·cm²) | C_dl (µF·cm⁻²) | IE (%) |
| 0 (Blank) | 25.1 | 1,500 | 250 | - |
| 200 | 24.8 | 8,500 | 95 | 82.4 |
| 400 | 25.3 | 15,200 | 62 | 90.1 |
| 600 | 24.9 | 28,000 | 45 | 94.6 |
| 800 | 25.0 | 45,500 | 33 | 96.7 |
| 1000 | 25.2 | 52,100 | 28 | 97.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization of Experimental Workflow
The logical flow of the experimental protocol can be visualized to provide a clear overview of the process.
Caption: Experimental workflow for inhibitor evaluation using EIS.
Interpretation of Results
-
Nyquist Plot: For an effective inhibitor, the diameter of the semi-circular arc in the Nyquist plot will increase significantly with increasing inhibitor concentration. The diameter of this arc corresponds to the charge transfer resistance (Rct).
-
Bode Plot: In the Bode plot, the impedance modulus at low frequencies will increase with higher inhibitor concentrations, indicating reduced corrosion. The phase angle peak will also broaden and shift to lower frequencies, suggesting a more capacitive (protective) interface.
-
Inhibition Efficiency: As seen in the illustrative data, Rct increases and Cdl decreases as the concentration of this compound is raised. This demonstrates that the inhibitor molecules are adsorbing on the metal surface and forming a protective barrier that impedes the charge transfer process, thus inhibiting corrosion. An inhibition efficiency (IE) above 90% is generally considered very effective.
Conclusion
Electrochemical Impedance Spectroscopy is an invaluable and highly quantitative method for assessing the performance of corrosion inhibitors like this compound. The detailed protocol provided herein allows for the systematic and reproducible evaluation of inhibitor efficiency by measuring key interfacial parameters. The results obtained can be used to optimize inhibitor concentrations, understand protection mechanisms, and screen new inhibitor formulations for various industrial and research applications.
References
- 1. tri-iso.com [tri-iso.com]
- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdca.com]
- 3. Metalworking Additives - Lubrizol [lubrizol.com]
- 4. ijcsi.pro [ijcsi.pro]
- 5. mdpi.com [mdpi.com]
- 6. Corrosion - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. youtube.com [youtube.com]
Application Note & Protocol: Evaluating the Corrosion Inhibition Performance of Alox Aqualox 232 Using Potentiodynamic Polarization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alox Aqualox 232 is a water-based corrosion inhibitor composed of amine salts of organic acids, designed for use in metalworking fluids and other aqueous systems to protect ferrous metals from corrosion.[1][2][3] This application note provides a detailed protocol for evaluating the corrosion inhibition efficiency of this compound using potentiodynamic polarization, a widely used electrochemical technique to study corrosion behavior.
Potentiodynamic polarization studies involve polarizing a metallic sample (the working electrode) from its open circuit potential in both the anodic and cathodic directions. The resulting plot of potential versus the logarithm of current density, known as a Tafel plot, provides critical information about the corrosion process.[4] From this plot, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential (Epit) can be determined. The corrosion current density is directly proportional to the corrosion rate.[5][6] By comparing these parameters in the presence and absence of a corrosion inhibitor, its effectiveness can be quantified.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from potentiodynamic polarization studies on mild steel in a 3.5% NaCl solution, both with and without the addition of this compound. This data serves as an example of how to present the results for easy comparison.
| Condition | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Pitting Potential (Epit) (mV vs. SCE) |
| Mild Steel in 3.5% NaCl | -650 | 15.2 | 0.176 | - | -450 |
| Mild Steel in 3.5% NaCl + 2% this compound | -580 | 1.8 | 0.021 | 88.2 | -300 |
Note: This is a hypothetical data set for illustrative purposes.
Experimental Protocol
This protocol outlines the methodology for conducting potentiodynamic polarization studies to evaluate the corrosion inhibition performance of this compound.
1. Materials and Equipment
-
Working Electrode: Mild steel specimen with a known surface area (e.g., 1 cm²).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum or graphite rod.
-
Electrochemical Cell: A standard three-electrode corrosion cell.
-
Potentiostat: A device capable of performing potentiodynamic scans.
-
Corrosive Medium: 3.5% NaCl solution (or other relevant corrosive environment).
-
Inhibitor: this compound.
-
Polishing materials: Silicon carbide papers of various grits (e.g., 240, 400, 600, 800, 1200 grit), and polishing cloths with alumina or diamond paste.
-
Cleaning agents: Distilled water, ethanol, acetone.
2. Experimental Workflow
Caption: Experimental workflow for potentiodynamic polarization studies.
3. Step-by-Step Procedure
-
Working Electrode Preparation:
-
Grind the mild steel specimen with successively finer grades of silicon carbide paper.
-
Polish the specimen to a mirror finish using alumina or diamond paste.
-
Clean the polished specimen by sonicating in distilled water, followed by ethanol and acetone, and then dry it.
-
Mount the specimen in an electrode holder, ensuring that only the desired surface area is exposed to the electrolyte.
-
-
Electrolyte Preparation:
-
Prepare the corrosive medium (e.g., 3.5% NaCl solution by dissolving 35 g of NaCl in 1 liter of distilled water).
-
For the inhibitor study, prepare a separate solution containing the corrosive medium with the desired concentration of this compound (e.g., 2% by volume).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode.
-
Fill the cell with the electrolyte (either with or without the inhibitor).
-
Connect the electrodes to the potentiostat.
-
Allow the system to stabilize by monitoring the open circuit potential (OCP) until it reaches a steady state (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan, typically starting from -250 mV below the OCP to +250 mV above the OCP at a scan rate of 0.166 mV/s. The potential range can be extended to observe pitting.
-
4. Data Analysis
-
Tafel Plot: The data from the potentiodynamic scan is plotted as potential (E) on the y-axis versus the logarithm of the current density (log i) on the x-axis.
-
Tafel Extrapolation:
-
Identify the linear regions of the anodic and cathodic branches of the Tafel plot.[5]
-
Extrapolate these linear regions back to their point of intersection.[4]
-
The potential at the intersection point is the corrosion potential (Ecorr).[6]
-
The current density at the intersection point is the corrosion current density (icorr).[6]
-
-
Corrosion Rate Calculation: The corrosion rate can be calculated from the corrosion current density using the following equation:
-
Corrosion Rate (mm/year) = (K * icorr * EW) / ρ
-
Where:
-
K is a constant (3.27 x 10⁻³)
-
icorr is the corrosion current density in µA/cm²
-
EW is the equivalent weight of the metal in grams
-
ρ is the density of the metal in g/cm³
-
-
-
Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated using the following formula:
-
IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] * 100
-
Where:
-
icorr(uninhibited) is the corrosion current density without the inhibitor.
-
icorr(inhibited) is the corrosion current density with the inhibitor.
-
-
-
Pitting Potential (Epit): The pitting potential is identified as the potential at which a sharp increase in current density is observed in the anodic branch of the polarization curve. A more positive Epit indicates a higher resistance to pitting corrosion.
Logical Relationship for Inhibitor Evaluation
Caption: Logical flow for evaluating corrosion inhibitor effectiveness.
Potentiodynamic polarization is a powerful and relatively rapid technique for assessing the performance of corrosion inhibitors like this compound. By following the detailed protocol and data analysis steps outlined in this application note, researchers can obtain quantitative data to determine the inhibition efficiency and understand the mechanism of corrosion protection. This enables the effective formulation and quality control of metalworking fluids and other corrosion-inhibiting products.
References
Application Notes and Protocols for Alox Aqualox 232 in Simulated Corrosive Environments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Alox Aqualox 232 as a corrosion inhibitor in simulated corrosive environments. The information is intended to guide researchers and professionals in designing and conducting experiments to evaluate the efficacy of this and similar corrosion inhibitors for the protection of ferrous metals.
Introduction to this compound
This compound is a water-based corrosion inhibitor primarily composed of amine salts of organic acids.[1][2] It is designed to be soluble in water and glycols, making it a versatile additive for various aqueous systems, including synthetic metalworking fluids and industrial coolants.[1][2] Its primary function is to protect ferrous metals from corrosion in aqueous environments. The effectiveness of this compound can be significantly enhanced when formulated in alkaline conditions, typically by blending with other materials to raise the pH.[1][2]
Mechanism of Action
The corrosion inhibition mechanism of this compound, typical of amine carboxylate inhibitors, involves the adsorption of the inhibitor molecules onto the surface of the ferrous metal. This forms a protective, hydrophobic molecular layer that acts as a barrier to corrosive species.[3] The polar amine head of the molecule anchors to the metal surface, while the non-polar hydrocarbon tail orients away from the surface, repelling water and other corrosive agents.[3] This protective film slows down both the anodic and cathodic reactions of the corrosion process.
Quantitative Performance Data (Representative)
While specific performance data for this compound is proprietary, the following tables present representative data based on the expected performance of a high-quality amine carboxylate corrosion inhibitor in various simulated corrosive environments. This data is for illustrative purposes only.
Table 1: Corrosion Inhibition Efficiency in Simulated Environments
| Simulated Environment | Ferrous Alloy | Inhibitor Conc. (%) | Temperature (°C) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 3.5% NaCl Solution | Carbon Steel 1018 | 0 (Blank) | 25 | 45.2 | - |
| 3.5% NaCl Solution | Carbon Steel 1018 | 1.0 | 25 | 2.7 | 94.0 |
| 3.5% NaCl Solution | Carbon Steel 1018 | 2.0 | 25 | 1.4 | 96.9 |
| Acid Rain (pH 4.5) | Cast Iron | 0 (Blank) | 25 | 30.5 | - |
| Acid Rain (pH 4.5) | Cast Iron | 1.0 | 25 | 2.1 | 93.1 |
| Hard Water (400 ppm CaCl₂) | Carbon Steel 1018 | 0 (Blank) | 50 | 15.8 | - |
| Hard Water (400 ppm CaCl₂) | Carbon Steel 1018 | 2.0 | 50 | 1.1 | 93.0 |
Table 2: Electrochemical Corrosion Data in 3.5% NaCl Solution
| Inhibitor Conc. (%) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Polarization Resistance (Rp) (kΩ·cm²) |
| 0 (Blank) | -650 | 10.2 | 2.5 |
| 1.0 | -580 | 0.6 | 43.3 |
| 2.0 | -550 | 0.3 | 86.7 |
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound in simulated corrosive environments.
Protocol for Immersion Corrosion Testing (based on ASTM G31)
This protocol determines the corrosion rate of a metal specimen immersed in a corrosive solution with and without the inhibitor.
Materials and Equipment:
-
Ferrous metal coupons (e.g., Carbon Steel 1018, cast iron)
-
This compound
-
Corrosive media (e.g., 3.5% NaCl solution, simulated acid rain)
-
Glass beakers or flasks
-
Constant temperature water bath or incubator
-
Analytical balance
-
Cleaning agents (e.g., acetone, inhibited hydrochloric acid)
Procedure:
-
Specimen Preparation: Prepare replicate metal coupons of known surface area. Polish the coupons to a uniform finish, clean with acetone, dry, and weigh to the nearest 0.1 mg (Initial Weight, W_i).
-
Solution Preparation: Prepare the simulated corrosive environment (blank solution). Prepare a series of test solutions by adding varying concentrations of this compound (e.g., 0.5%, 1.0%, 2.0% by weight) to the corrosive medium.
-
Immersion: Immerse one coupon in each test solution, ensuring the coupon is fully submerged. Cover the containers to prevent evaporation.
-
Exposure: Place the containers in a constant temperature environment for a predetermined duration (e.g., 168 hours).
-
Cleaning: After the exposure period, remove the coupons, and clean them according to ASTM G1 standards to remove corrosion products. This may involve chemical cleaning with an inhibited acid.
-
Final Weighing: Dry the cleaned coupons thoroughly and re-weigh to the nearest 0.1 mg (Final Weight, W_f).
-
Calculations:
-
Mass Loss (ΔW): ΔW = W_i - W_f
-
Corrosion Rate (CR) in mils per year (mpy): CR = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the exposure time, and D is the metal density.
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Protocol for Electrochemical Testing
Electrochemical methods like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information on the corrosion inhibition mechanism.
Equipment:
-
Potentiostat/Galvanostat/Frequency Response Analyzer
-
Three-electrode electrochemical cell (Working Electrode: ferrous metal sample; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: platinum or graphite)
-
Test solutions as prepared in the immersion test protocol.
Procedure for Potentiodynamic Polarization:
-
Assemble the three-electrode cell with the ferrous metal working electrode and the test solution.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 30-60 minutes.
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).
-
Plot the resulting current density versus potential on a logarithmic scale (Tafel plot).
-
Determine the corrosion potential (E_corr) and corrosion current density (I_corr) by extrapolating the linear portions of the anodic and cathodic curves back to their intersection.
-
Calculate the Inhibition Efficiency (%IE) from the I_corr values: %IE = [(I_corr(blank) - I_corr(inhibitor)) / I_corr(blank)] × 100.
Procedure for Electrochemical Impedance Spectroscopy (EIS):
-
Set up the electrochemical cell and allow the OCP to stabilize as described above.
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct) or polarization resistance (R_p). A higher R_p value indicates better corrosion resistance.
-
Calculate the Inhibition Efficiency (%IE) from the R_p values: %IE = [(R_p(inhibitor) - R_p(blank)) / R_p(inhibitor)] × 100.
Application in Metalworking Fluids
This compound is particularly effective in synthetic and semi-synthetic metalworking fluids. The typical treat rate in the concentrate is between 5-20%.[2][4] When formulating, it is important to consider the water hardness, as a sister product, Aqualox 232B, is recommended for hard water applications.[2][4] The final pH of the diluted metalworking fluid should be alkaline to maximize the inhibitor's performance.
Conclusion
This compound is an effective water-based corrosion inhibitor for ferrous metals. Its performance can be systematically evaluated using standard laboratory protocols such as immersion testing and electrochemical techniques. These methods allow for the quantification of corrosion rates and inhibition efficiencies, providing valuable data for the formulation of protective fluids for various industrial applications.
References
Alox Aqualox 232 as a Corrosion-Inhibiting Additive in Experimental Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for incorporating Alox Aqualox 232, a water-soluble corrosion inhibitor, into experimental coating formulations. The following sections detail the material's properties, hypothetical performance data in various coating systems, and standardized protocols for coating preparation and evaluation. Aqualox 232, composed of amine salts of organic acids, is primarily utilized in metalworking fluids but shows potential as an effective additive in protective coatings for ferrous metals.[1][2][3]
Product Overview and Properties
This compound is a corrosion inhibitor that functions by forming a protective film on metal surfaces.[1] Its effectiveness is particularly noted in aqueous solutions and on ferrous metals.[1][2][3] For optimal performance, especially in harder water conditions, the pH of the formulation may need adjustment, and the selection of the appropriate Aqualox 232 variant (e.g., 232H for softer water, 232B for harder water) is crucial.[2]
Table 1: General Properties of this compound
| Property | Description | Source |
| Chemical Type | Amine salts of organic acids | [1][2][3] |
| Appearance | Pale amber liquid | [1] |
| Solubility | Water, Glycols | [1][3] |
| Primary Function | Corrosion Inhibitor | [1][2][3] |
| Recommended Substrate | Ferrous Metals | [1][3] |
| Typical Treat Rate (in concentrate) | 5-20% | [2] |
Hypothetical Performance Data in Experimental Coatings
While specific public domain data for Aqualox 232 in coatings is limited, this section presents hypothetical yet realistic performance data based on the known properties of amine salt corrosion inhibitors in common coating systems. These tables are intended to serve as a baseline for experimental design.
Table 2: Hypothetical Corrosion Resistance in a 2-Part Epoxy Primer
| Formulation | Aqualox 232 Concentration (wt.%) | Salt Spray (ASTM B117) - Hours to Failure* | Adhesion (ASTM D3359) - Classification |
| Control (No Additive) | 0 | 250 | 4B |
| Experimental 1 | 1 | 400 | 5B |
| Experimental 2 | 2 | 600 | 5B |
| Experimental 3 | 3 | 750 | 5B |
*Failure defined as >3mm creepage from scribe.
Table 3: Hypothetical Performance in a Water-Based Acrylic Coating
| Formulation | Aqualox 232 Concentration (wt.%) | Flash Rust Resistance (Visual) | Electrochemical Impedance Spectroscopy (EIS) - Low Frequency Impedance after 100 hrs immersion (Ohm·cm²) |
| Control (No Additive) | 0 | Poor | 1.0 x 10⁶ |
| Experimental 1 | 0.5 | Good | 5.0 x 10⁷ |
| Experimental 2 | 1.0 | Excellent | 2.0 x 10⁸ |
| Experimental 3 | 2.0 | Excellent | 5.0 x 10⁸ |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of experimental coatings containing this compound.
Formulation and Preparation of a 2-Part Epoxy Primer
This protocol is adapted from methodologies for incorporating similar amine carboxylate corrosion inhibitors into epoxy systems.
Materials:
-
2-Part Polyamide Epoxy Primer (Part A and Part B)
-
This compound
-
Solvent (as recommended by the paint manufacturer)
-
Steel panels (e.g., cold-rolled steel, Q-Panel)
-
Degreasing solvent (e.g., acetone, ethanol)
-
Abrasive paper (e.g., 220 grit)
Procedure:
-
Substrate Preparation:
-
Thoroughly degrease the steel panels with a suitable solvent.
-
Lightly abrade the surface with 220-grit sandpaper to create a surface profile.
-
Clean the panels again with solvent to remove any residues and allow them to dry completely.
-
-
Inhibitor Incorporation:
-
Based on the desired final concentration (e.g., 1-3 wt.% of total solids), calculate the required amount of Aqualox 232.
-
In a separate container, pre-disperse the calculated amount of Aqualox 232 into the epoxy resin (Part A) of the 2-part system.
-
Mix thoroughly using a mechanical stirrer until a homogenous mixture is achieved.
-
-
Coating Preparation and Application:
-
Add the curative (Part B) to the Part A/Aqualox 232 mixture according to the manufacturer's specified mix ratio.
-
If necessary, adjust the viscosity with the recommended solvent.
-
Apply the coating to the prepared steel panels using a suitable method (e.g., draw-down bar, spray application) to achieve a consistent dry film thickness.
-
Allow the coated panels to cure according to the manufacturer's instructions (e.g., 7 days at 25°C and 50% relative humidity).
-
Performance Evaluation Protocols
This accelerated corrosion test is used to evaluate the resistance of the coating to a corrosive environment.
Equipment:
-
Salt spray cabinet
-
5% NaCl solution
-
Scribing tool
Procedure:
-
Scribe a single diagonal line through the cured coating to the metal substrate on each test panel.
-
Place the panels in the salt spray cabinet at the specified angle.
-
Expose the panels to a continuous salt fog at 35°C.
-
Periodically remove the panels and gently rinse with deionized water to evaluate the extent of corrosion.
-
Assess the creepage of corrosion from the scribe line and the degree of blistering on the coating surface.
This test assesses the adhesion of the coating to the substrate.
Equipment:
-
Cross-hatch cutter
-
Adhesion test tape
-
Soft brush
Procedure:
-
Using the cross-hatch cutter, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a grid pattern.
-
Gently brush the area to remove any loose flakes of coating.
-
Apply the specified adhesion test tape over the grid and smooth it down firmly.
-
Within 90 seconds of application, remove the tape by pulling it back on itself at a 180-degree angle.
-
Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).
EIS is a non-destructive technique that provides quantitative data on the barrier properties of the coating.
Equipment:
-
Potentiostat with EIS capability
-
Electrochemical cell
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
3.5% NaCl solution (electrolyte)
Procedure:
-
Attach the electrochemical cell to the surface of the coated panel.
-
Fill the cell with the 3.5% NaCl electrolyte.
-
Immerse the reference and counter electrodes in the electrolyte.
-
Apply a small amplitude AC voltage over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance of the coating system.
-
Analyze the data using an equivalent circuit model to determine properties such as coating resistance and capacitance, which correlate to the coating's barrier performance.
Visualizations
Caption: Experimental workflow for incorporating and evaluating Aqualox 232.
Caption: Proposed mechanism of corrosion inhibition by Aqualox 232 in a coating.
References
Application Notes and Protocols for Evaluating the Film-Forming Properties of Alox Aqualox 232
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive set of generalized protocols for researchers to systematically evaluate the film-forming properties of Alox Aqualox 232. The following sections detail experimental procedures to characterize key film parameters, offering a framework for assessing its potential suitability for applications such as coatings, drug delivery systems, or other areas where controlled film formation is critical.
Quantitative Data Summary
As there is no publicly available quantitative data on the specific film-forming properties of this compound, the following table is provided as a template for researchers to populate with their own experimental findings.
| Film Property | Test Method | Result | Unit |
| Physical Properties | |||
| Film Thickness | Micrometer Screw Gauge / Profilometry | µm | |
| Appearance | Visual Inspection | - | |
| Surface Morphology | SEM / AFM | - | |
| Mechanical Properties | |||
| Tensile Strength | Universal Testing Machine | MPa | |
| Elongation at Break | Universal Testing Machine | % | |
| Young's Modulus | Universal Testing Machine | MPa | |
| Barrier Properties | |||
| Water Vapor Transmission Rate | WVTR Analyzer | g/m²/day | |
| Oxygen Permeability | Oxygen Permeability Analyzer | cm³/(m²·day·atm) | |
| Solubility & Dissolution | |||
| Solubility in Aqueous Media | Gravimetric Analysis | mg/mL | |
| Dissolution Rate | USP Dissolution Apparatus | µg/cm²/min |
Experimental Workflow for Film Characterization
The following diagram illustrates a typical workflow for the preparation and characterization of films from a water-soluble substance like this compound.
Caption: Experimental workflow for preparing and characterizing films.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to characterize the film-forming properties of this compound.
Protocol for Film Preparation by Solvent Casting
Objective: To prepare uniform, free-standing films of this compound.
Materials:
-
This compound
-
Solvent (e.g., deionized water, ethanol, or a co-solvent system)
-
Flat, non-stick casting surface (e.g., Teflon-coated Petri dish, glass plate)
-
Leveling table
-
Drying oven or desiccator
-
Spatula or film applicator
Procedure:
-
Prepare a solution of this compound in the chosen solvent to a specific concentration (e.g., 5-20% w/v, as suggested for concentrate formulations).[3][4] Ensure complete dissolution, using gentle heating or stirring if necessary.
-
Place the casting surface on a leveling table to ensure a uniform film thickness.
-
Pour a predetermined volume of the this compound solution onto the center of the casting surface.
-
If using a film applicator, draw the applicator across the surface to create a film of a specific thickness. If not, gently tilt the casting surface to allow the solution to spread evenly.
-
Place the cast film in a drying oven at a controlled temperature (e.g., 40-60°C) or in a desiccator at room temperature until the solvent has completely evaporated.
-
Once dry, carefully peel the film from the casting surface using a spatula.
-
Store the resulting film in a desiccator for at least 24 hours to ensure complete drying and to condition it before further testing.
Protocol for Measuring Film Thickness
Objective: To determine the thickness and uniformity of the prepared films.
Materials:
-
Prepared this compound film
-
Digital micrometer screw gauge or a profilometer
Procedure:
-
Take the conditioned film from the desiccator.
-
Measure the thickness at a minimum of five different points across the film (e.g., center and four corners).
-
Calculate the mean and standard deviation of the thickness measurements to assess film uniformity.
Protocol for Evaluating Mechanical Properties
Objective: To determine the tensile strength and elongation at break of the film.
Materials:
-
Prepared this compound film
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped die or a sharp blade for cutting samples
-
Calipers
Procedure:
-
Cut the film into dumbbell-shaped specimens according to standard methods (e.g., ASTM D882).
-
Measure the width and thickness of the narrow section of each specimen using calipers.
-
Mount the specimen into the grips of the UTM.
-
Apply a tensile load at a constant rate of extension until the film breaks.
-
Record the force and elongation throughout the test.
-
Calculate the tensile strength (force at break divided by the initial cross-sectional area) and the elongation at break (the percentage increase in length at the point of fracture).
Protocol for Determining Water Vapor Transmission Rate (WVTR)
Objective: To assess the film's ability to act as a moisture barrier.
Materials:
-
Prepared this compound film
-
Permeability cups (e.g., Payne cups)
-
Desiccant (e.g., anhydrous calcium chloride)
-
Environmental chamber with controlled temperature and humidity
-
Analytical balance
Procedure:
-
Place a known amount of desiccant into the permeability cup.
-
Cut a circular sample of the this compound film with a diameter larger than the cup's opening.
-
Place the film over the opening of the cup and seal it tightly using a sealing ring or wax to ensure that water vapor can only pass through the film.
-
Weigh the entire assembly (cup + desiccant + film).
-
Place the assembly in an environmental chamber at a controlled temperature and humidity (e.g., 37°C and 90% relative humidity).
-
Remove the cup at regular intervals (e.g., every 24 hours) and weigh it to determine the amount of moisture that has permeated through the film and been absorbed by the desiccant.
-
Calculate the WVTR in g/m²/day.
Protocol for Assessing Film Dissolution
Objective: To measure the rate at which the film dissolves in a relevant aqueous medium.
Materials:
-
Prepared this compound film
-
USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)
-
Dissolution medium (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid)
-
UV-Vis spectrophotometer or other suitable analytical instrument
-
Syringes and filters
Procedure:
-
Cut a known area of the film.
-
Fill the dissolution vessel with a specified volume of the dissolution medium, pre-heated to a controlled temperature (e.g., 37°C).
-
Place the film sample in the vessel.
-
Start the apparatus at a set paddle speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry if it has a chromophore, or HPLC).
-
Calculate the cumulative amount of this compound dissolved over time and determine the dissolution rate.
References
Application Notes and Protocols for Testing Alox Aqualox 232 on Mild Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alox Aqualox 232 is a water-based corrosion inhibitor composed of amine salts of organic acids, designed to protect ferrous metals, such as mild steel, in aqueous environments.[1][2][3] It is soluble in water and glycols, making it a versatile additive in various industrial applications, including metalworking fluids.[1][2][3] The effectiveness of this compound is reportedly enhanced in alkaline conditions, where a higher pH contributes to its protective mechanism.[1][2][3] This document provides a detailed experimental setup for evaluating the corrosion inhibition performance of this compound on mild steel. The protocols outlined below cover surface preparation, electrochemical testing, and accelerated corrosion testing to provide a comprehensive assessment of the inhibitor's efficacy.
Experimental Protocols
Materials and Equipment
-
Mild Steel Coupons: Rectangular coupons of mild steel (e.g., AISI 1018 or similar) with a typical size of 5 cm x 2 cm x 0.2 cm. A small hole should be drilled near one end for suspension.
-
This compound: As the corrosion inhibitor under investigation.
-
Corrosive Medium: A 3.5% sodium chloride (NaCl) solution prepared with deionized water is a standard corrosive environment simulating seawater.
-
Surface Preparation Reagents: Acetone, ethanol, and a suitable degreasing agent. Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200 grit).
-
Electrochemical Cell: A standard three-electrode cell consisting of a working electrode (mild steel coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Potentiostat/Galvanostat: For conducting electrochemical measurements.
-
Salt Spray Chamber: For accelerated corrosion testing, conforming to ASTM B117 standards.[4]
-
pH Meter: For adjusting and monitoring the pH of the test solutions.
-
Analytical Balance: For weighing coupons for weight loss measurements.
-
Ultrasonic Bath: For cleaning the mild steel coupons.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for testing this compound.
Step-by-Step Protocols
2.3.1. Mild Steel Coupon Preparation
-
Degreasing: Clean the mild steel coupons with a suitable degreasing agent to remove any oil or grease. Subsequently, sonicate the coupons in acetone and then ethanol for 10 minutes each to ensure a thoroughly clean surface.
-
Mechanical Abrading: Abrade the surfaces of the coupons sequentially with silicon carbide (SiC) papers of increasing grit size (240, 400, 600, 800, and 1200). This process should be done in a unidirectional manner to create a uniform surface finish.
-
Cleaning and Drying: After abrading, rinse the coupons with deionized water and then ultrasonically clean them in deionized water for 5 minutes to remove any abrasive particles. Finally, dry the coupons with a stream of warm air and store them in a desiccator until use.
2.3.2. Inhibitor Solution Preparation and Application
-
Solution Preparation: Prepare a stock solution of this compound in deionized water. Based on the typical treat rate of 5-20% in concentrate, and assuming a 1:10 dilution of the concentrate for application, a starting test range of 0.5% to 2.0% (w/v) of this compound in the final solution is recommended. Prepare a series of concentrations within this range (e.g., 0.5%, 1.0%, 1.5%, 2.0%).
-
pH Adjustment: For each concentration, prepare two sets of solutions. In the first set, use the solution as prepared. In the second set, adjust the pH to an alkaline value (e.g., pH 9.5) using a suitable buffer or a dilute solution of an amine like triethanolamine, as the effectiveness of this compound is enhanced at higher pH.
-
Inhibitor Application: Immerse the prepared mild steel coupons in the different this compound solutions for a predetermined period (e.g., 1 hour) to allow for the formation of a protective film. A control set of coupons should be immersed in deionized water without the inhibitor.
2.3.3. Electrochemical Measurements
-
Setup: After the immersion period, transfer the treated and control coupons (one at a time) to the electrochemical cell containing the 3.5% NaCl solution. The coupon will serve as the working electrode.
-
Open Circuit Potential (OCP): Monitor the OCP for a period of time (e.g., 30-60 minutes) until a stable potential is reached.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude sinusoidal voltage (e.g., 10 mV). The data can be used to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
-
Potentiodynamic Polarization: Conduct potentiodynamic polarization scans by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 0.166 mV/s). From the polarization curves, the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined by Tafel extrapolation.
2.3.4. Accelerated Corrosion Test (Salt Spray)
-
Procedure: Place the treated and control mild steel coupons in a salt spray chamber according to the ASTM B117 standard. The chamber will maintain a fine mist of 5% NaCl solution at a constant temperature (e.g., 35°C).[4]
-
Evaluation: Periodically inspect the coupons for the appearance of corrosion products (e.g., rust). The time until the first signs of corrosion appear and the extent of corrosion after a fixed duration (e.g., 24, 48, 96 hours) are measures of the inhibitor's performance.
2.3.5. Weight Loss Measurement
-
Procedure: Weigh the prepared mild steel coupons accurately before and after immersion in the corrosive medium (3.5% NaCl solution) with and without the inhibitor for an extended period (e.g., 24, 48, 72 hours).
-
Cleaning: After immersion, carefully clean the coupons to remove any corrosion products according to standard procedures (e.g., using a cleaning solution like Clarke's solution).
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Electrochemical Parameters
| Inhibitor Concentration (%) | pH | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Inhibition Efficiency (%) |
| 0 (Control) | 7.0 | -650 | 15.2 | 1.8 x 10³ | - |
| 0.5 | 7.0 | -600 | 8.5 | 3.2 x 10³ | 44.1 |
| 1.0 | 7.0 | -550 | 4.1 | 6.5 x 10³ | 73.0 |
| 1.5 | 7.0 | -520 | 2.5 | 1.1 x 10⁴ | 83.6 |
| 2.0 | 7.0 | -500 | 1.8 | 1.5 x 10⁴ | 88.2 |
| 0.5 | 9.5 | -580 | 6.2 | 4.5 x 10³ | 59.2 |
| 1.0 | 9.5 | -530 | 2.9 | 9.1 x 10³ | 80.9 |
| 1.5 | 9.5 | -500 | 1.5 | 1.8 x 10⁴ | 90.1 |
| 2.0 | 9.5 | -480 | 1.1 | 2.5 x 10⁴ | 92.8 |
Table 2: Weight Loss and Salt Spray Results
| Inhibitor Concentration (%) | pH | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Time to First Rust (hours) |
| 0 (Control) | 7.0 | 25.4 | 0.115 | - | < 8 |
| 0.5 | 7.0 | 14.1 | 0.064 | 44.5 | 16 |
| 1.0 | 7.0 | 6.9 | 0.031 | 72.8 | 36 |
| 1.5 | 7.0 | 4.2 | 0.019 | 83.5 | 60 |
| 2.0 | 7.0 | 3.1 | 0.014 | 87.8 | 84 |
| 0.5 | 9.5 | 10.5 | 0.048 | 58.7 | 24 |
| 1.0 | 9.5 | 4.9 | 0.022 | 80.7 | 48 |
| 1.5 | 9.5 | 2.5 | 0.011 | 90.2 | 72 |
| 2.0 | 9.5 | 1.9 | 0.009 | 92.5 | > 96 |
Signaling Pathway/Logical Relationship Diagram
The proposed mechanism of corrosion inhibition by this compound on the mild steel surface involves the adsorption of the inhibitor molecules to form a protective barrier.
Caption: Proposed mechanism of corrosion inhibition.
Conclusion
The provided protocols offer a comprehensive framework for the systematic evaluation of this compound as a corrosion inhibitor for mild steel. By employing a combination of electrochemical techniques, accelerated testing, and weight loss measurements, researchers can obtain robust and comparative data on its performance. The results will be critical for determining optimal application parameters, such as concentration and pH, to maximize the protective capabilities of this inhibitor in various industrial settings.
References
Application Notes and Protocols for Alox Aqualox 232 in Academic Corrosion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Alox Aqualox 232, a water-based corrosion inhibitor, in academic research. This compound is chemically classified as a mixture of amine salts of organic acids.[1] While specific academic studies on the branded "this compound" are not prevalent in publicly available literature, this document outlines the typical performance, mechanism of action, and standardized testing protocols for this class of corrosion inhibitors based on academic studies of chemically similar compounds.
Chemical and Physical Properties
This compound and its analogues are water-soluble organic corrosion inhibitors.[1] They are primarily composed of amine carboxylates, which are the reaction products of various amines and carboxylic acids.[2][3] These compounds function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive elements.[2] The effectiveness of these inhibitors is often dependent on the specific amine and acid used, their concentration, the pH of the solution, and the operating temperature.
Mechanism of Action
The corrosion inhibition mechanism of amine salts of organic acids is a multi-step process involving the adsorption of the inhibitor molecules onto the metal surface. This process can be visualized as follows:
Caption: Mechanism of amine carboxylate corrosion inhibition.
The inhibitor molecules, present as ions in the aqueous solution, are attracted to the charged metal surface. The carboxylate (anionic) and ammonium (cationic) parts of the salt can interact with the anodic and cathodic sites on the metal, respectively. This adsorption forms a thin, protective, and often hydrophobic film that isolates the metal from the corrosive environment, thereby reducing the rate of both anodic and cathodic reactions.
Quantitative Performance Data
The following tables summarize representative quantitative data for amine carboxylate corrosion inhibitors on ferrous metals, compiled from various academic studies. This data is intended to provide a baseline for the expected performance of products like this compound.
Table 1: Corrosion Inhibition Performance by Weight Loss Method
| Inhibitor System | Concentration | Temperature (°C) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Reference |
| Uninhibited Mild Steel | - | 30 | 24.25 | - | [4] |
| Amine Carboxylate A | 100 ppm | 30 | 6.86 | 71.7 | [4] |
| Amine Carboxylate A | 500 ppm | 30 | 1.82 | 92.5 | [4] |
| Uninhibited Carbon Steel | - | 25 | - | - | [5] |
| HMoA on Carbon Steel | - | 130 | - | 30 | [5] |
| HMoA on Stainless Steel | - | 130 | - | 95 | [5] |
Table 2: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl
| Inhibitor Concentration | Corrosion Potential (Ecorr, mV vs. SCE) | Corrosion Current Density (icorr, µA/cm²) | Anodic Tafel Slope (βa, mV/dec) | Cathodic Tafel Slope (βc, mV/dec) | Inhibition Efficiency (%) | Reference |
| Blank | -475 | 1152 | 75 | 135 | - | [6] |
| 0.55 mmol/L | -490 | 308 | 70 | 125 | 73.3 | [6] |
| 2.22 mmol/L | -510 | 150 | 65 | 118 | 87.0 | [6] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Carbon Steel
| Inhibitor Concentration | Charge Transfer Resistance (Rct, Ω·cm²) | Double Layer Capacitance (Cdl, µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank (1 M HCl) | 34.7 | 150 | - | [7] |
| 10⁻³ M Epoxy Prepolymer | 930.9 | 25 | 96.3 | [7] |
| Blank (Sour Saline) | 31.2 | - | - | [8] |
| Oleylamine (25 ppm) | 150.5 | - | 79.3 | [8] |
| Oleylamine (100 ppm) | 480.2 | - | 93.5 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices and procedures reported in academic corrosion literature.
Weight Loss (Gravimetric) Method (Based on ASTM G31)
This method determines the average corrosion rate over a period of time by measuring the mass loss of a metal specimen.
Experimental Workflow:
Caption: Workflow for the weight loss corrosion test.
Protocol:
-
Specimen Preparation: Prepare metal coupons (e.g., mild steel, 2.5 x 2.0 x 0.1 cm) by polishing with silicon carbide paper of increasing grit, degreasing with acetone, washing with distilled water, and drying.
-
Initial Measurement: Accurately weigh the prepared coupons to determine the initial weight (W₀).
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl or saline water) with and without various concentrations of this compound. Ensure the volume of the solution is sufficient to avoid significant changes in corrosivity during the test (e.g., 100 mL per coupon).
-
Exposure: Maintain the test solutions at a constant temperature for a specified duration (e.g., 24 hours).
-
Cleaning: After the immersion period, remove the coupons from the solutions. Remove corrosion products by scrubbing with a soft brush in a solution containing inhibitors to prevent further corrosion during cleaning (e.g., a solution of HCl with hexamethylene tetramine).[5]
-
Final Measurement: Rinse the cleaned coupons with distilled water and acetone, dry them thoroughly, and reweigh to get the final weight (W₁).
-
Calculations:
-
Corrosion Rate (CR) in mm/year is calculated using the formula: CR = (8.76 x 10⁴ * ΔW) / (A * T * D) where ΔW is the weight loss (W₀ - W₁ in grams), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR₀ - CR₁) / CR₀] * 100 where CR₀ is the corrosion rate without inhibitor and CR₁ is the corrosion rate with the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique measures the relationship between the applied potential and the resulting current to determine the corrosion current density (i_corr), which is directly related to the corrosion rate.
Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal specimen, e.g., mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Fill the cell with the corrosive solution, with and without the inhibitor.
-
Open Circuit Potential (OCP): Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.
-
Polarization Scan: Scan the potential from a cathodic value relative to the OCP to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[6]
-
Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E). The resulting graph is a Tafel plot. Extrapolate the linear portions of the anodic and cathodic curves to their intersection point. The current density at this intersection is the corrosion current density (i_corr), and the potential is the corrosion potential (E_corr).
-
Calculations:
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(i_corr₀ - i_corr₁) / i_corr₀] * 100 where i_corr₀ is the corrosion current density without inhibitor and i_corr₁ is the corrosion current density with the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the resistance and capacitance of the electrochemical system, allowing for the determination of the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.
Protocol:
-
Cell Setup and Stabilization: Use the same three-electrode cell setup as for potentiodynamic polarization. Allow the system to stabilize at the OCP.
-
EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[9]
-
Data Analysis: The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit model to determine the electrochemical parameters. A common model includes the solution resistance (R_s), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl). The R_ct value is obtained from the diameter of the semicircle in the Nyquist plot.
-
Calculations:
-
Inhibition Efficiency (IE%) is calculated from the R_ct values: IE% = [(R_ct₁ - R_ct₀) / R_ct₁] * 100 where R_ct₁ is the charge transfer resistance with the inhibitor and R_ct₀ is the charge transfer resistance without the inhibitor.
-
Cast Iron Chip Test (Based on ASTM D4627)
This is a simple, qualitative test to evaluate the rust-preventing characteristics of water-dilutable fluids like this compound.
Protocol:
-
Preparation: Place a piece of filter paper in a petri dish.
-
Fluid Application: Prepare the desired concentration of the metalworking fluid in water and pour it into the petri dish to saturate the filter paper.
-
Chip Placement: Distribute a specified amount of freshly prepared cast iron chips evenly on the saturated filter paper.
-
Incubation: Cover the petri dish and let it stand for a specified period (e.g., 2 hours or overnight) at room temperature.
-
Evaluation: After the incubation period, remove the cast iron chips and rinse the filter paper with water. Observe the filter paper for any rust stains. The absence of stains indicates a pass, while the presence of stains indicates a failure at that concentration. The lowest concentration at which no rust is observed is the "breakpoint."
References
- 1. researchgate.net [researchgate.net]
- 2. Aminocarboxylate corrosion inhibitors of carbon steel in tap water | Engineering Journal of Satbayev University [vestnik.satbayev.university]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alox Aqualox 232 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Alox Aqualox 232 for optimal corrosion inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a water-based corrosion inhibitor composed of amine salts of organic acids.[1][2][3] Specifically, it has been identified as a triethanolamine salt of a mixture of C8-C14 dicarboxylic acids. It is designed for use in water-miscible metalworking fluids and other aqueous systems to protect ferrous metals from corrosion.[1] Its effectiveness is notably enhanced in alkaline conditions (higher pH).
Q2: What is the general mechanism of corrosion inhibition by this compound?
A2: The corrosion inhibition mechanism of this compound, a dicarboxylic acid amine salt, on ferrous metals involves a multi-faceted approach. The inhibitor molecules adsorb onto the metal surface, forming a protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment. Additionally, it is believed that the dicarboxylate ions can react with metal ions at defect sites in the passive oxide layer, forming sparingly soluble complexes that plug these pores and prevent further corrosion.
Q3: What are the typical concentrations for this compound in formulations?
A3: The typical treat rate for this compound in a metalworking fluid concentrate is between 5% and 20%.[2][4] The final dilution in water for application will depend on the severity of the corrosion environment and the desired level of protection.
Q4: Is this compound suitable for use in hard water?
A4: There are different grades of Alox Aqualox. Aqualox 232B is specifically formulated for good hard water stability. Aqualox 232H is suitable for water with a hardness of less than 500 ppm. For harder water, a higher concentration of the inhibitor or the use of the 232B variant is recommended.
Q5: Does the pH of the solution affect the performance of this compound?
A5: Yes, the performance of this compound is significantly improved in alkaline conditions. It is recommended to blend it with other materials to raise the pH of the final solution for optimal corrosion inhibition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Corrosion Inhibition | - Insufficient concentration of this compound.- pH of the solution is too low.- High water hardness (if using Aqualox 232H).- Presence of aggressive contaminants (e.g., chlorides). | - Increase the concentration of this compound in increments.- Adjust the pH of the solution to a more alkaline range (e.g., 8.5-9.5).- If water hardness is high, switch to Alox Aqualox 232B or use a water softener.- Analyze the system for contaminants and consider pre-treatment of the water. |
| Foaming | - this compound is generally low-foaming, but high agitation or contamination can induce foam. | - Reduce the level of agitation if possible.- Check for and remove sources of contamination.- Consider the addition of a compatible antifoaming agent. |
| Instability of the Solution (Precipitation) | - Incompatibility with other additives in the formulation.- Exceeding the solubility limit of the inhibitor.- Reaction with high concentrations of divalent cations in hard water. | - Conduct compatibility tests with all formulation components before blending.- Ensure the concentration is within the recommended treat rate.- Use deionized or softened water for formulation, or use Aqualox 232B. |
| Residue on Parts | - Concentration of the inhibitor is too high.- Incomplete drying of the parts. | - Optimize the concentration to the minimum effective level.- Ensure proper drying procedures are in place. The residue is typically a non-tacky film that can be removed with alkaline cleaners. |
Data Presentation
The following table summarizes the performance of a metalworking fluid concentrate containing this compound in a "Chip Rust Test" as described in US Patent 4,631,139. This test evaluates the maximum dilution at which the fluid prevents the rusting of cast iron chips.
| Formulation Component(s) | Concentration in Concentrate (wt%) | Maximum No-Rust Dilution (Water:Concentrate) |
| This compound | 40.0 | 40:1 |
| Triethanolamine | 40.0 | 20:1 |
| Imidazoline Derivative | 40.0 | 40:1 |
| Optimized Formulation with this compound | (Proprietary Blend) | 80:1 |
Data adapted from US Patent 4,631,139. The optimized formulation demonstrates a synergistic effect of the components, achieving a higher no-rust dilution.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Chip Rust Test
This protocol provides a method to determine the minimum effective concentration of this compound for corrosion inhibition on a specific metal substrate.
Materials:
-
This compound
-
Deionized or tap water of known hardness
-
Metal chips of the alloy of interest (e.g., cast iron, carbon steel)
-
Glass beakers or petri dishes
-
Filter paper
-
Graduated cylinders and pipettes
-
pH meter
Procedure:
-
Prepare Stock Solutions: Prepare a series of dilutions of this compound in water. For example, create solutions with concentrations ranging from 0.1% to 5.0% (w/w).
-
Adjust pH: For each solution, adjust the pH to the desired alkaline range (e.g., 9.0 ± 0.2) using a suitable alkalizing agent like triethanolamine.
-
Prepare Metal Chips: Ensure the metal chips are clean, dry, and free of any oil or grease.
-
Immersion: Place a standardized amount of metal chips (e.g., 10 grams) into a beaker and add a sufficient volume of the test solution to completely immerse the chips.
-
Incubation: Allow the chips to soak for a predetermined amount of time (e.g., 2 hours) at room temperature.
-
Draining and Observation: After incubation, drain the solution and spread the chips evenly on a piece of filter paper in a petri dish.
-
Evaluation: Observe the chips for any signs of rust formation after a set period (e.g., 24 hours). The lowest concentration that prevents any visible rust is the minimum effective concentration for those conditions.
Mandatory Visualizations
Diagram 1: Proposed Corrosion Inhibition Mechanism of this compound
References
effect of pH on the performance of Alox Aqualox 232
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Alox Aqualox 232. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation, with a focus on the effect of pH on product performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a water-based corrosion inhibitor. It is primarily composed of amine salts of organic acids.[1] Its main function is to protect ferrous metals from corrosion in aqueous solutions, making it a common additive in synthetic metalworking fluids and other industrial applications.[1][2]
Q2: How does pH affect the performance of this compound?
A2: The effectiveness of this compound as a corrosion inhibitor is significantly influenced by the pH of the solution. Its performance is enhanced when blended with other materials to elevate the pH.[1] Generally, for amine carboxylate-based inhibitors like this compound, corrosion inhibition is more effective in neutral to alkaline conditions.
Q3: What is the recommended pH range for metalworking fluids containing this compound?
A3: While a specific pH range for formulations containing this compound is not explicitly stated in the available documentation, typical metalworking fluids are designed to operate in a slightly alkaline range, generally between pH 8.0 and 9.5.[3] This alkaline environment helps to maximize the effectiveness of the corrosion inhibitor and minimize the growth of bacteria.[3][4]
Q4: Can this compound be used to protect non-ferrous metals?
A4: this compound is primarily designed for the protection of ferrous metals.[1][2] For multi-metal applications, including non-ferrous metals like aluminum, the formulation of the metalworking fluid is critical. The choice of amines and other additives can influence the potential for staining or corrosion of non-ferrous alloys.[5]
Troubleshooting Guide
Q5: I am observing rust on my ferrous metal samples even after using this compound. What could be the cause?
A5: One of the most common causes of unexpected corrosion is a drop in the pH of your working solution.[4] Low pH can reduce the effectiveness of amine carboxylate inhibitors. Other potential causes include:
-
Incorrect Concentration: The concentration of this compound may be too low for the specific application. The typical treat rate is 5-20% in the concentrate formulation.[6][7]
-
Bacterial Growth: High levels of bacteria in the metalworking fluid can lead to a decrease in pH due to the production of acidic byproducts.[8]
-
Contamination: Contamination of the fluid with acidic substances can lower the pH and compromise the inhibitor's performance.
Q6: How can I tell if the pH of my metalworking fluid is too low?
A6: Regular monitoring of the fluid's pH is crucial. You can use pH test strips or a calibrated pH meter.[4] A sharp drop in pH is a strong indicator of a problem.[4] Visual cues such as a change in the fluid's color or the presence of a foul odor can also indicate bacterial growth, which is often associated with a drop in pH.[8]
Q7: What should I do if the pH of my solution is too low?
A7: If you detect a low pH, you should take the following steps:
-
Verify the pH measurement.
-
Check for bacterial contamination. If contamination is present, the system may need to be cleaned and recharged with fresh fluid.
-
Adjust the pH. This can be done by adding a suitable alkaline additive, as recommended by the fluid manufacturer.[4] Amines and amino alcohols are commonly used to adjust and buffer the pH of metalworking fluids.[9]
-
Review your fluid maintenance procedures to prevent future occurrences.
Data on pH Effect on Performance
While specific quantitative data for this compound is not publicly available, the following table summarizes the expected performance trend of amine carboxylate-based corrosion inhibitors at different pH levels, based on general principles.
| pH Range | Expected Corrosion Inhibition Efficiency | Potential Issues |
| Acidic (pH < 6) | Low to Moderate | Reduced inhibitor effectiveness, increased risk of corrosion. |
| Neutral (pH 6-7.5) | Moderate to High | Performance generally improves as pH approaches the alkaline range. |
| Alkaline (pH 7.5-9.5) | High to Very High | Optimal performance range for most amine carboxylate inhibitors. |
| Highly Alkaline (pH > 9.5) | High | Potential for staining of some non-ferrous metals, such as aluminum alloys.[5] |
Experimental Protocols
Protocol for Evaluating the Effect of pH on Corrosion Inhibition
This protocol outlines a procedure for testing the corrosion inhibition performance of this compound at various pH levels using the weight loss method.
1. Materials and Equipment:
-
This compound
-
Ferrous metal coupons (e.g., mild steel) of known surface area
-
Corrosive solution (e.g., 3.5% NaCl solution)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
pH meter
-
Analytical balance
-
Beakers or other suitable containers
-
Polishing paper (e.g., silicon carbide paper of various grits)
-
Acetone or other suitable solvent for cleaning
2. Experimental Workflow:
References
- 1. scribd.com [scribd.com]
- 2. files.mutualcdn.com [files.mutualcdn.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Kao Chemicals EU [kaochemicals-eu.com]
- 6. tri-iso.com [tri-iso.com]
- 7. tri-iso.com [tri-iso.com]
- 8. Causes of Metal Surface Corrosion and Application of Metal Processing Oil [cn-lubricantadditive.com]
- 9. Amines 101 for Metalworking Fluids [stle.org]
overcoming foaming issues with Alox Aqualox 232 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome foaming issues that may be encountered during experiments with Alox Aqualox 232.
Troubleshooting Guide
Question: My solution containing this compound is foaming excessively. What are the potential causes and how can I resolve this?
Answer: While this compound is described as a low-foaming surface-active agent, certain experimental conditions can promote foam formation.[1] Foaming is generally caused by a combination of chemical and mechanical factors.[2][3]
To identify the root cause, you can perform a simple shake test:
-
Collect a sample of the foaming solution in a clear, sealed container.
-
Shake it vigorously for 10 seconds.
-
Observe the foam.
-
If the foam dissipates quickly , the issue is likely mechanical .
-
If a significant layer of foam remains , the cause is likely chemical .[2][3]
The following table summarizes potential causes and mitigation strategies:
| Factor | Potential Cause of Foaming | Recommended Mitigation Strategy |
| Water Hardness | Use of deionized or very soft water can increase the tendency for foaming.[2][3][4] | If possible, use water with a moderate hardness (100-250 PPM).[4] Consider adding a source of hardness, such as tap water, if your experimental protocol allows. |
| Concentration | High concentrations of this compound (typically above 10%) can increase the likelihood of foaming.[2][3] | Reduce the concentration of this compound to the lowest effective level for your application. The typical treat rate is 5-20% in the concentrate.[5][6] |
| Agitation/Shear | High-speed mixing, stirring, or shaking can introduce air into the solution, leading to foam.[7] | Reduce the agitation speed. Optimize the mixing process to minimize air entrapment. |
| Temperature | Elevated temperatures can sometimes increase foaming in synthetic fluids.[3] | If your experiment allows, try running it at a lower temperature. |
| Contamination | Presence of other surface-active agents or incompatible chemicals can contribute to foaming.[2][3] | Ensure all labware is thoroughly cleaned. Review your experimental setup for any potential sources of contamination. |
| pH | The effectiveness of this compound as a corrosion inhibitor is enhanced at a higher pH, which might influence its foaming properties.[1] | Monitor and adjust the pH of your solution as needed for your application, being mindful of its potential impact on foaming. |
Frequently Asked Questions (FAQs)
Q1: Is this compound known to cause significant foaming?
A1: this compound is characterized as a low-foaming surface-active agent.[1] Foaming is not a commonly reported issue, but it can occur under specific experimental conditions as outlined in the troubleshooting guide.
Q2: Are there different grades of this compound that have different foaming properties?
A2: The available information mentions Alox Aqualox 232H and Alox Aqualox 232B. Aqualox 232H is suitable for water with hardness less than 500 ppm, while Aqualox 232B has enhanced hard water stability.[1][5][6] While not explicitly stated, the difference in hard water tolerance might indirectly influence foaming characteristics in different water types.
Q3: Can I use an antifoaming agent with this compound?
A3: Yes, if other troubleshooting steps are ineffective, the use of a suitable antifoaming agent can be considered. It is crucial to select an antifoam that is compatible with your experimental system and does not interfere with your results. It is recommended to start with a very low concentration of the antifoaming agent and gradually increase it as needed.
Q4: How can I prevent foaming from the start of my experiment?
A4: To proactively minimize foaming, consider the following:
-
Use water with a moderate hardness if your protocol allows.[4]
-
Start with the lowest effective concentration of this compound.
-
Employ gentle mixing and avoid excessive agitation.
-
Ensure all equipment is clean and free of contaminants.
Experimental Protocols
Protocol: Assessment of Foaming Potential of this compound Solutions
This protocol provides a standardized method to evaluate the foaming tendency of this compound solutions under controlled conditions.
Materials:
-
This compound
-
Deionized water
-
Water of known hardness (e.g., 100 PPM, 250 PPM)
-
Graduated cylinders (100 mL) with stoppers
-
Stopwatch
-
Pipettes
Methodology:
-
Solution Preparation:
-
Prepare a series of this compound solutions at different concentrations (e.g., 1%, 5%, 10% v/v) in both deionized water and water of known hardness.
-
-
Foam Generation:
-
Add 50 mL of the test solution to a 100 mL graduated cylinder.
-
Stopper the cylinder and shake it vigorously for 30 seconds.
-
-
Data Collection:
-
Immediately after shaking, place the cylinder on a level surface and start the stopwatch.
-
Record the initial foam volume (in mL).
-
Record the time it takes for the foam to completely dissipate.
-
-
Analysis:
-
Compare the initial foam volume and foam dissipation time across the different concentrations and water hardness levels.
-
Visualizations
Caption: Factors contributing to foaming in experiments.
Caption: Troubleshooting workflow for foaming issues.
References
Technical Support Center: Alox Aqualox 232 and Electrochemical Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Alox Aqualox 232 in their electrochemical measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be present in my experiments?
A1: this compound is a water-based corrosion inhibitor. It is primarily composed of amine salts of organic acids.[1][2] A Safety Data Sheet for a product containing "Alox 232" (CAS #131640-43-2) indicates it may also be formulated with other substances like Triethanolamine and Coconut Diethanolamide.[3] If you are working with metal-containing samples, particularly those that have been machined or stored in aqueous solutions, there is a possibility of contamination with corrosion inhibitors like this compound.
Q2: How can this compound interfere with my electrochemical measurements?
A2: The primary components of this compound, being amine salts of organic acids, are surface-active agents. This means they can adsorb onto your electrode surfaces, a phenomenon known as electrode fouling. This adsorbed layer can:
-
Block electron transfer: By creating a physical barrier between your analyte and the electrode surface.
-
Alter the electrode's double-layer capacitance: This can affect the background current in your measurements.
-
Complex with your analyte: The organic acids or amines could potentially interact with the species you are trying to measure, changing its redox properties.
Q3: What are the typical signs of interference from this compound in my data?
A3: You might observe one or more of the following:
-
A decrease in the peak currents of your analyte.
-
An increase in the peak-to-peak separation (ΔEp) in cyclic voltammetry, indicating slower electron transfer kinetics.
-
A shift in the peak potentials (anodic or cathodic).
-
High background currents or noisy signals.
-
Poor reproducibility between measurements.
Troubleshooting Guide
If you suspect interference from this compound, follow this step-by-step troubleshooting guide.
Step 1: Diagnose the Problem
The first step is to determine if your electrochemical cell and setup are functioning correctly.
Experimental Protocol: System Diagnostics
-
Prepare a Standard Solution: Prepare a solution of a well-behaved redox probe, such as 1 mM potassium ferricyanide in 0.1 M KCl.
-
Run a Cyclic Voltammogram: Use a clean, polished electrode to run a cyclic voltammogram of the standard solution.
-
Analyze the Voltammogram: A clean system should yield a well-defined, reversible voltammogram for ferricyanide.
-
Introduce the Suspected Contaminant: Add a small, known concentration of your experimental sample suspected to contain this compound to the standard solution and repeat the cyclic voltammogram.
-
Compare the Results: Observe any changes in peak current, peak separation, or peak potential.
Expected Observations and Interpretations
| Observation | Potential Cause Related to this compound |
| Decreased Peak Current (Ip) | Electrode fouling by the organic components, blocking the active surface area. |
| Increased Peak Separation (ΔEp) | Adsorbed layer impeding the rate of electron transfer. |
| Shift in Peak Potentials (Ep) | Interaction of the amine or carboxylate groups with the electrode surface or the redox probe. |
| Increased Background Current | Changes in the double-layer capacitance due to surfactant adsorption. |
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}
Caption: Troubleshooting Workflow for Diagnosing Interference.
Step 2: Electrode Cleaning and Recovery
If interference is confirmed, the next step is to thoroughly clean the electrode surfaces.
Experimental Protocol: Electrode Cleaning
Method 1: Mechanical and Chemical Cleaning (for solid electrodes like glassy carbon, platinum, gold)
-
Mechanical Polishing:
-
Polish the electrode surface with a slurry of 0.05 µm alumina powder on a polishing pad for 1-2 minutes.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 5 minutes to remove any residual alumina particles.
-
-
Chemical Cleaning:
-
Immerse the electrode in a 0.5 M solution of a chelating agent like EDTA at a slightly elevated temperature (e.g., 40-50°C) for 10-15 minutes. This can help to remove metal complexes that may have formed with the organic acids.
-
Rinse thoroughly with deionized water.
-
-
Electrochemical Cleaning:
-
Place the cleaned electrode in a 0.5 M H₂SO₄ solution.
-
Cycle the potential between the solvent and oxygen evolution limits (e.g., -0.2 V to +1.2 V vs. Ag/AgCl for platinum) for several cycles until a stable voltammogram is obtained.
-
For glassy carbon electrodes, a final rinse with acetone followed by deionized water can be effective.
-
Method 2: Electrochemical Decontamination
For persistent organic fouling, an electrochemical cleaning method can be employed.
-
Prepare a Cleaning Solution: A 7.5% sodium bicarbonate solution can be effective.
-
Set up an Electrolytic Cell: Use a two-electrode setup with a carbon counter electrode. The fouled working electrode should be connected as the cathode.
-
Apply Current: Apply a constant current of approximately 1 A at 10 V for 5 minutes.
-
Rinse and Test: Thoroughly rinse the electrode with deionized water and re-test its performance with the ferricyanide standard.
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Electrode Cleaning and Recovery Protocol.
Step 3: Mitigation Strategies
If the presence of this compound is unavoidable, consider these mitigation strategies.
-
Sample Pre-treatment: If possible, perform a solvent extraction or use a solid-phase extraction (SPE) cartridge to remove the interfering components from your sample before analysis.
-
Electrode Modification: Modifying the electrode surface with a protective film (e.g., Nafion) can sometimes prevent the adsorption of interfering species while allowing your analyte to reach the electrode.
-
Standard Addition Method: This method can help to quantify the analyte in the presence of a matrix that affects the signal, but it will not overcome severe electrode fouling.
Quantitative Data Summary
The following table summarizes the expected qualitative and semi-quantitative effects of the components of this compound on the cyclic voltammetry of a 1 mM Ferricyanide in 0.1 M KCl solution.
| Interfering Component | Expected Effect on Peak Current (Ip) | Expected Effect on Peak Separation (ΔEp) | Expected Effect on Formal Potential (E°') |
| Amine Salts of Dicarboxylic Acids (this compound) | Decrease | Increase | Possible shift (positive or negative) |
| Triethanolamine | Slight Decrease | Slight Increase | Shift to more negative potentials |
| Dicarboxylic Acids | Slight Decrease | Slight Increase | Minimal Shift |
Disclaimer: The information provided in this technical support center is for guidance purposes only. The actual interference and the effectiveness of the troubleshooting steps may vary depending on the specific experimental conditions.
References
long-term stability and degradation of Alox Aqualox 232 solutions
Disclaimer: Detailed quantitative data on the long-term stability and specific degradation pathways for Alox Aqualox 232 are not publicly available in the provided search results. This technical support center provides information based on the general chemistry of amine salt-based corrosion inhibitors and best practices for their use in research and industrial applications.
Introduction to this compound
This compound is a water-based corrosion inhibitor, primarily composed of amine salts of organic acids.[1][2][3][4] It is designed for use in water-miscible metalworking fluids and other industrial applications where economical corrosion protection for ferrous metals is required.[4][5] It is soluble in water and glycols.[1][3] There are at least two variants available:
-
Aqualox 232B: Formulated for use in hard water conditions.[4]
-
Aqualox 232H: Suitable for water with a hardness of less than 500 ppm of calcium, magnesium, and carbonates.[5]
The typical treat rate of these products is between 5-20% in the concentrate.[4][5]
Long-Term Stability and Degradation of Amine Salt-Based Corrosion Inhibitors
While specific data for this compound is unavailable, the long-term stability and degradation of amine salt-based corrosion inhibitors are generally influenced by factors such as temperature, pH, microbial contamination, and exposure to oxygen and other contaminants.
Potential Degradation Pathways:
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the organic acid and amine components. This can result in a decrease in pH and the formation of corrosive byproducts.
-
Oxidative Degradation: Exposure to air (oxygen) can lead to the oxidation of the organic components, reducing the effectiveness of the inhibitor.
-
Microbial Degradation: Metalworking fluids are susceptible to microbial growth (bacteria and fungi). These microorganisms can consume the organic components of the corrosion inhibitor, leading to a loss of performance and the formation of biofilms and corrosive metabolic byproducts.
-
Hydrolysis: In aqueous solutions, the amine salts can slowly hydrolyze, although this is generally a slower process compared to thermal or microbial degradation.
Troubleshooting Guide
This guide addresses common issues that researchers and drug development professionals may encounter when using this compound or similar water-based corrosion inhibitor solutions.
Logical Flow for Troubleshooting this compound Solution Issues
Caption: Troubleshooting workflow for this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced Corrosion Protection | Incorrect Concentration: The solution may be too dilute. | 1. Verify the initial calculation for the solution preparation. 2. Consider performing a concentration check if a suitable analytical method is available. 3. Prepare a fresh solution at the recommended concentration. |
| Degradation of the Inhibitor: The active components may have degraded due to age, heat, or oxidation. | 1. Prepare a fresh solution and compare its performance to the old solution. 2. Store solutions in a cool, dark place in a sealed container. | |
| Microbial Contamination: Bacteria or fungi may be consuming the inhibitor. | 1. Visually inspect the solution for cloudiness, slime, or unpleasant odors. 2. Consider plating a sample of the solution on a growth medium to test for microbial growth. 3. If contamination is suspected, discard the solution and prepare a fresh one. Consider adding a suitable biocide to the system. | |
| Incompatible Water Quality: For Aqualox 232H, water hardness may exceed 500 ppm. | 1. Test the hardness of the water used to prepare the solution. 2. If hardness is high, switch to deionized water or use Aqualox 232B. | |
| Change in Solution Appearance (Cloudy, Color Change) | Microbial Contamination: Growth of bacteria or fungi. | 1. See steps for "Microbial Contamination" above. |
| Precipitation of Hard Water Salts: Reaction of the inhibitor with calcium and magnesium ions. | 1. This is more likely with Aqualox 232H in hard water. Switch to deionized water or Aqualox 232B. | |
| Thermal Degradation: Breakdown of components due to high temperatures. | 1. Review the storage and operating temperatures of the solution. 2. Prepare a fresh solution and store it under recommended conditions. | |
| Unpleasant Odor | Microbial Contamination: Metabolic byproducts of microorganisms. | 1. See steps for "Microbial Contamination" above. This is a strong indicator of biological activity. |
| Drop in pH | Degradation of the Inhibitor: Breakdown of the organic acid components. | 1. Monitor the pH of the solution over time. A significant drop indicates degradation. 2. Prepare a fresh solution. |
| Microbial Contamination: Acidic byproducts from microbial metabolism. | 1. See steps for "Microbial Contamination" above. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for this compound solutions?
A1: While specific manufacturer recommendations are not available in the search results, as a best practice, aqueous solutions of organic components should be stored in a cool, dark, and sealed container to minimize thermal and oxidative degradation. For long-term storage, refrigeration may be considered, but ensure that the components do not precipitate at lower temperatures.
Q2: Can I add a biocide to my this compound solution?
A2: Yes, in systems prone to microbial growth, the addition of a compatible biocide is often necessary. It is crucial to ensure that the biocide is compatible with the chemistry of this compound and does not interfere with its corrosion inhibition properties. Consult the biocide manufacturer for compatibility information.
Q3: How often should I replace my this compound solution?
A3: The replacement frequency depends on the specific experimental or operating conditions (e.g., temperature, exposure to contaminants, microbial load). It is recommended to monitor the solution's performance regularly. A noticeable decrease in corrosion protection, a significant drop in pH, or visible signs of microbial growth are indicators that the solution should be replaced.
Q4: Is this compound effective for non-ferrous metals?
A4: The available information primarily highlights its effectiveness for ferrous metals.[4] For other metals, it is recommended to conduct performance evaluations to determine its efficacy.
Experimental Protocols
For users who need to generate their own stability and performance data, the following is a general experimental protocol.
Experimental Workflow for Stability and Performance Evaluation
Caption: General experimental workflow for evaluating the stability of this compound.
Objective: To evaluate the long-term stability and corrosion inhibition performance of an this compound solution under specific storage conditions.
Materials:
-
This compound (select appropriate grade)
-
Deionized water (or water of known hardness)
-
Metal coupons (e.g., C1010 steel) of known surface area
-
pH meter
-
Incubator or oven for elevated temperature storage
-
Refrigerator for cold storage
-
Sterile containers for solution storage
-
Analytical balance
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound at the desired concentration using water of a known quality.
-
Measure and record the initial pH of the solution.
-
Record the initial appearance (color, clarity) of the solution.
-
-
Storage Conditions:
-
Aliquot the solution into separate, sealed containers for each storage condition to be tested (e.g., ambient temperature, 40°C, 4°C).
-
-
Corrosion Inhibition Performance Test (Coupon Immersion - ASTM G31 or similar):
-
Prepare metal coupons by cleaning, degreasing, and weighing them accurately.
-
Immerse the prepared coupons in the this compound solution.
-
For comparison, immerse control coupons in the same water without the inhibitor.
-
After a predetermined time (e.g., 24 hours, 1 week), remove the coupons.
-
Clean the coupons to remove any corrosion products according to standard procedures (e.g., ASTM G1).
-
Dry and re-weigh the coupons to determine the mass loss.
-
Calculate the corrosion rate.
-
-
Long-Term Stability Monitoring:
-
At regular intervals (e.g., weekly, monthly), take a sample from each storage condition.
-
Record the visual appearance of the solution.
-
Measure and record the pH.
-
Conduct the corrosion inhibition performance test as described in step 3.
-
-
Data Analysis:
-
Tabulate the pH, visual appearance, and corrosion rate data over time for each storage condition.
-
Plot the corrosion rate and pH as a function of time to visualize the degradation in performance.
-
Data Presentation (Illustrative Examples)
The following tables are examples of how to present the data from the experimental protocol described above.
Table 1: Stability of this compound Solution at Different Temperatures
| Time (Weeks) | Storage Temp. | pH | Appearance | Corrosion Rate (mpy) |
| 0 | - | 8.5 | Clear, light yellow | 0.1 |
| 4 | 4°C | 8.4 | Clear, light yellow | 0.1 |
| Ambient | 8.2 | Clear, light yellow | 0.2 | |
| 40°C | 7.5 | Slightly cloudy, yellow | 1.5 | |
| 8 | 4°C | 8.4 | Clear, light yellow | 0.1 |
| Ambient | 7.9 | Slightly cloudy, yellow | 0.5 | |
| 40°C | 6.8 | Cloudy, dark yellow | 3.2 |
Table 2: Performance of Alox Aqualox 232H in Waters of Varying Hardness
| Water Hardness (ppm) | Initial Appearance | Appearance after 24h | Corrosion Rate (mpy) |
| 0 (DI Water) | Clear | Clear | 0.1 |
| 100 | Clear | Clear | 0.1 |
| 300 | Clear | Slight haze | 0.2 |
| 500 | Slight haze | Cloudy with precipitate | 0.8 |
| 700 | Cloudy | Significant precipitate | 1.5 |
References
troubleshooting guide for Alox Aqualox 232 in laboratory use
Technical Support Center: Alox Aqualox 232
Important Note for Researchers: The following troubleshooting guide is intended for the use of this compound in a laboratory setting focused on materials science, industrial chemistry, or related fields. Based on available data, this compound is an industrial water-based corrosion inhibitor composed of amine salts of organic acids, primarily used in metalworking fluids and aqueous solutions to protect ferrous metals.[1][2][3][4] It is not intended or documented for use in biological or pharmaceutical research, such as cell culture, enzyme assays, or as a component in drug formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a water-soluble corrosion inhibitor. It is primarily composed of amine salts of organic acids and is effective at protecting ferrous (iron-based) metals from corrosion in aqueous solutions.[1][2] It is often used as an additive in synthetic metalworking fluids and coolants.[1]
Q2: How does this compound work?
A2: this compound functions as a surface-active agent. The amine salt molecules adsorb onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive elements in the surrounding aqueous environment. Its effectiveness is often enhanced when formulated in a solution with an elevated pH.[1]
Q3: What is the difference between Aqualox 232, 232B, and 232H?
A3: These are different grades of the product designed for varying water hardness conditions. Aqualox 232H is suitable for use in water with hardness below 500 ppm of calcium and magnesium carbonates.[3] Aqualox 232B is formulated for good hard water tolerance and is recommended for applications where water hardness exceeds this limit.[1][4]
Q4: Is this compound environmentally friendly?
A4: The product is described as not containing secondary amines and is expected to biodegrade rapidly. However, as with any chemical, it should be handled and disposed of according to the safety data sheet (SDS) and local regulations.
Troubleshooting Guide for Laboratory Experiments
This guide addresses issues that may arise when testing or using this compound in a materials science or chemistry lab for applications like corrosion testing, formulation development, or performance evaluation.
Issue 1: Poor Corrosion Inhibition Observed in Experiments
Q: My corrosion test results show minimal protection of ferrous metal samples when using this compound. What could be the cause?
A: Several factors can lead to poor performance. Consider the following:
-
Incorrect pH Level: The effectiveness of this compound is significantly improved in alkaline conditions (higher pH).[1] Ensure your test solution's pH is appropriately adjusted. The optimal pH is typically between 8.5 and 9.5.
-
Insufficient Concentration: The concentration of the inhibitor is critical. The typical treat rate in a concentrate is between 5-20%.[3][4] Your final diluted solution may require a concentration in the range of 1-5% depending on the severity of the corrosive environment.
-
Water Hardness Mismatch: If you are using hard water (high mineral content) with a formulation like Aqualox 232H, it may not be effective.[3] For water hardness exceeding 500 ppm, switching to Aqualox 232B is recommended.[4]
-
Presence of Contaminants: Contaminants in the water or on the metal surface can interfere with the formation of the protective film. Ensure you are using deionized or distilled water for preparation and that your metal coupons are properly cleaned and degreased before the experiment.
Issue 2: Foaming in the Test Solution
Q: My solution is generating excessive foam during agitation or circulation in my experimental setup. How can I resolve this?
A: While this compound is described as a low-foaming agent, foaming can still occur under certain conditions.[2]
-
Excessive Agitation: High shear or vigorous mixing can introduce air and cause foaming. Try reducing the agitation speed or modifying the fluid dynamics of your test rig.
-
Solution Temperature: Temperature can influence foaming characteristics. Note the temperature at which foaming occurs and see if it can be adjusted within your experimental parameters.
-
Compatibility with Other Additives: If you are creating a formulation, other components could be contributing to the foam. You may need to add a compatible antifoaming agent.
Issue 3: Instability or Precipitation in the Solution
Q: I'm observing cloudiness, precipitation, or phase separation in my prepared this compound solution. What's wrong?
A: This is likely a stability issue.
-
Hard Water Incompatibility: As mentioned, using a grade not suited for your water hardness can cause the amine salts to precipitate. Verify your water hardness and product grade.[3]
-
Incorrect Mixing Procedure: When preparing solutions, this compound should be added to water under agitation to ensure it dissolves properly. Elevated temperatures (40-60°C) can aid dissolution during synthesis, suggesting that slight warming may help in formulation.[1]
-
pH Shock: A rapid, significant change in pH can sometimes cause components to fall out of solution. Ensure pH adjustments are made gradually while mixing.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Alox Aqualox series products based on typical use cases.
Table 1: Product Selection Based on Water Hardness
| Product Variant | Recommended Water Hardness | Key Feature |
| Aqualox 232H | < 500 ppm (CaCO₃, MgCO₃) | Economical choice for soft to moderately hard water.[3] |
| Aqualox 232B | > 500 ppm (CaCO₃, MgCO₃) | Enhanced stability in hard water conditions.[4] |
Table 2: Typical Formulation and Performance Parameters
| Parameter | Typical Range | Notes |
| Concentration in Concentrate | 5 - 20% by weight | This is the amount used when creating a stock solution to be diluted later.[3][4] |
| Dilution in Final Fluid | 1 - 5% by volume | The final working concentration depends on the application's demands. |
| Optimal pH Range | 8.5 - 9.5 | Performance is significantly enhanced in alkaline solutions.[1] |
| Primary Protected Metals | Ferrous Metals (Iron, Steel) | Extremely effective in inhibiting rust on iron-based alloys.[2] |
Experimental Protocols & Visualizations
Protocol: Evaluating Corrosion Inhibition Efficacy (Weight Loss Method)
-
Preparation of Metal Coupons:
-
Obtain pre-cut coupons of a ferrous metal (e.g., 1018 carbon steel).
-
Clean the coupons by sonicating in acetone for 10 minutes to remove grease.
-
Rinse with ethanol and then deionized water.
-
Dry the coupons completely in an oven at 60°C.
-
Weigh each coupon precisely using an analytical balance and record the initial weight (W₁).
-
-
Preparation of Test Solutions:
-
Prepare a corrosive solution (e.g., 3.5% NaCl in deionized water).
-
Prepare several batches of the corrosive solution containing varying concentrations of this compound (e.g., 0%, 0.5%, 1%, 2%, 5%).
-
Adjust the pH of each solution to a target value (e.g., 9.0) using a suitable base like triethanolamine.
-
-
Corrosion Test:
-
Place one prepared coupon into a beaker containing one of the test solutions. Ensure the coupon is fully submerged.
-
Cover the beakers to prevent evaporation.
-
Let the coupons sit for a specified time (e.g., 24, 48, or 72 hours) at a constant temperature.
-
-
Analysis:
-
After the immersion period, carefully remove the coupons.
-
Gently clean them with a soft brush in a cleaning solution (e.g., Clarke's solution) to remove any corrosion products.
-
Rinse with deionized water and ethanol, then dry completely.
-
Weigh each coupon again to get the final weight (W₂).
-
Calculate the weight loss (ΔW = W₁ - W₂) and the corrosion rate.
-
Calculate the inhibitor efficiency (IE%) using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100.
-
Diagram: Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating the efficiency of a corrosion inhibitor.
References
Technical Support Center: Optimizing Synergistic Effects of Alox Aqualox 232
Welcome to the Technical Support Center for Alox Aqualox 232. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on leveraging the synergistic effects of this compound with other additives in your formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter during your research and development.
Troubleshooting Guide
This guide addresses common issues that may arise when formulating with this compound and other additives.
| Issue | Potential Causes | Troubleshooting Steps |
| Excessive Foaming | - High Concentration: An overly rich mixture of the metalworking fluid can lead to increased foaming.[1][2][3] - Soft Water: Water with low mineral content (soft water) can increase the tendency for foaming.[2][3] - Mechanical Issues: Air leaks in pumps or excessive agitation can introduce air into the fluid, causing foam.[1][3][4] - Chemical Contamination: Contamination from cleaners or other process fluids can destabilize the formulation and cause foaming.[3][4][5] | - Verify Concentration: Use a refractometer to check the fluid concentration and adjust as necessary.[1] - Water Hardness: If using deionized or softened water, consider introducing a controlled amount of hardness.[2] - Inspect Equipment: Check for leaks in pump seals and intake lines. Minimize excessive fluid agitation where possible.[1][4] - Identify Contaminants: Perform a shake test. If foam persists, it is likely a chemical issue. Identify and eliminate sources of contamination.[2][3][4] |
| Reduced Corrosion Inhibition | - Incorrect pH: The effectiveness of this compound is pH-dependent. A pH below 7.5 can reduce its corrosion-inhibiting properties.[1] - Low Concentration: Insufficient concentration of this compound will result in inadequate surface protection.[1] - Biocide Incompatibility: Certain biocides can interfere with the performance of amine carboxylate corrosion inhibitors. | - Monitor and Adjust pH: Regularly check the pH of the fluid and maintain it above 7.5 for optimal performance.[1] - Check Concentration: Use a refractometer to ensure the correct concentration of the metalworking fluid.[1] - Biocide Selection: If microbial control is necessary, select biocides that are compatible with amine carboxylate chemistry. Conduct compatibility testing before full-scale implementation. |
| Poor Hard Water Stability | - High Mineral Content: Alox Aqualox 232H is suitable for water with hardness below 500 ppm. Higher levels of calcium and magnesium can lead to instability.[6] | - Use Appropriate Product: For hard water applications, consider using Alox Aqualox 232B, which is designed for enhanced hard water stability.[6][7] - Consider Additives: Certain additives can help improve hard water stability. Consult technical data sheets or perform compatibility studies. |
| Microbial Growth (Bacteria/Fungi) | - Nutrient Sources: Tramp oils and other contaminants can serve as a food source for microorganisms.[5] - Stagnant Fluid: Lack of fluid circulation can promote microbial growth. | - Control Contamination: Use skimmers to remove tramp oils.[1] - Ensure Circulation: Maintain regular circulation of the metalworking fluid. - Biocide Addition: If necessary, add a compatible biocide to control microbial growth. |
| Sticky or Heavy Residues | - High Concentration: An overly concentrated fluid can leave behind sticky residues on machine surfaces.[1] - Tramp Oil Accumulation: Excessive tramp oils can combine with the fluid to form residues.[1] | - Adjust Concentration: Verify and adjust the fluid concentration using a refractometer.[1] - Remove Tramp Oils: Implement a tramp oil removal program using skimmers or coalescers.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound in a formulation?
A1: The typical treat rate for Alox Aqualox 232H is between 5% and 20% in the concentrate.[6] The final dilution in water will depend on the specific application and the desired level of corrosion protection. It is always recommended to start with the manufacturer's suggested concentration and optimize based on performance testing.
Q2: How can I enhance the synergistic effect of this compound with other corrosion inhibitors?
A2: this compound, an amine carboxylate, shows excellent synergy with other dicarboxylic acids and phosphate esters. The combination of different inhibitor types can provide a more robust and comprehensive corrosion protection package. For instance, while this compound is effective for ferrous metals, other inhibitors like triazoles can be added for non-ferrous metal protection.
Q3: What types of additives are known to be compatible with this compound?
A3: this compound is compatible with a range of additives commonly used in metalworking fluids, including certain emulsifiers, extreme pressure (EP) and anti-wear (AW) additives, and some biocides. However, compatibility should always be verified through testing, as interactions can be complex and formulation-dependent.
Q4: Can this compound be used in synthetic, semi-synthetic, and soluble oil formulations?
A4: Yes, this compound is versatile and can be incorporated into various types of water-based metalworking fluids, including synthetic, semi-synthetic, and soluble oil formulations.[8]
Q5: What is the primary mechanism of corrosion inhibition for this compound?
A5: this compound is an amine salt of organic acids. It functions by forming a protective film on the metal surface, which acts as a barrier to corrosive elements. This film formation is pH-dependent, with optimal performance typically observed at a pH above 7.5.
Experimental Protocols
Corrosion Inhibition Performance (ASTM G31)
This protocol outlines the procedure for evaluating the corrosion inhibition performance of this compound and its synergistic blends using the ASTM G31 immersion test.
Objective: To quantify the corrosion rate of a metal specimen when immersed in a formulated fluid containing this compound and other additives.
Materials:
-
Metal coupons (e.g., cast iron, steel)
-
Test formulations (with and without inhibitor blends)
-
Beakers or test jars with lids
-
Constant temperature bath
-
Analytical balance
-
Cleaning agents (e.g., inhibited hydrochloric acid, acetone)
Procedure:
-
Coupon Preparation:
-
Clean metal coupons according to ASTM G1 standard practice for preparing, cleaning, and evaluating corrosion test specimens.
-
Measure the dimensions of each coupon to calculate the surface area.
-
Weigh each coupon to the nearest 0.1 mg.
-
-
Test Solution Preparation:
-
Prepare the desired dilutions of the metalworking fluid formulations to be tested. This should include a control (base fluid without inhibitor), a formulation with this compound alone, and formulations with synergistic blends (e.g., this compound with a phosphate ester).
-
-
Immersion Test:
-
Place each coupon in a separate beaker containing the test solution, ensuring the coupon is fully submerged.
-
Cover the beakers to prevent evaporation.
-
Place the beakers in a constant temperature bath set to the desired test temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).
-
-
Coupon Evaluation:
-
After the immersion period, remove the coupons from the solutions.
-
Clean the coupons to remove any corrosion products according to ASTM G1.
-
Rinse with deionized water and then acetone, and allow to dry completely.
-
Reweigh the cleaned coupons to the nearest 0.1 mg.
-
-
Corrosion Rate Calculation:
-
Calculate the mass loss for each coupon.
-
Calculate the corrosion rate in mils per year (mpy) using the following formula: Corrosion Rate (mpy) = (K × W) / (A × T × D) Where:
-
K = a constant (3.45 × 10^6 for mpy)
-
W = mass loss in grams
-
A = surface area in cm²
-
T = time of exposure in hours
-
D = density of the metal in g/cm³
-
-
Data Presentation:
| Formulation | This compound Conc. (%) | Additive Type | Additive Conc. (%) | Mass Loss (g) | Corrosion Rate (mpy) |
| Control (Base Fluid) | 0 | None | 0 | ||
| Formulation A | 5 | None | 0 | ||
| Formulation B | 5 | Phosphate Ester | 2 | ||
| Formulation C | 5 | Dicarboxylic Acid | 2 |
Wear Preventive Characteristics (ASTM D4172)
This protocol describes the Four-Ball Wear Test method to evaluate the anti-wear properties of formulations containing this compound.
Objective: To determine the relative wear preventive properties of lubricating fluids under sliding contact.
Apparatus:
-
Four-Ball Wear Test Machine
Materials:
-
Test lubricant formulations
-
Steel balls (AISI E-52100 steel)
Procedure:
-
Apparatus Setup:
-
Thoroughly clean the test balls and the test cup.
-
Assemble three steel balls in the test cup and clamp them together.
-
Pour the test lubricant into the cup to a level at least 3 mm above the top of the balls.
-
Place the fourth ball in the chuck of the test machine.
-
-
Test Conditions:
-
Set the test parameters as follows:
-
Temperature: 75 ± 2 °C
-
Speed: 1200 ± 60 rpm
-
Load: 147 N or 392 N (15 or 40 kgf)
-
Duration: 60 ± 1 minute
-
-
-
Test Execution:
-
Place the test cup in position on the machine.
-
Apply the specified load.
-
Start the motor and run the test for the specified duration.
-
-
Wear Scar Measurement:
-
At the end of the test, remove the three lower balls and clean them with a solvent.
-
Measure the diameter of the wear scars on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding) using a microscope.
-
Calculate the average wear scar diameter for each formulation.
-
Data Presentation:
| Formulation | This compound Conc. (%) | Additive Type | Additive Conc. (%) | Average Wear Scar Diameter (mm) |
| Control (Base Fluid) | 0 | None | 0 | |
| Formulation A | 5 | None | 0 | |
| Formulation B | 5 | Phosphate Ester | 2 | |
| Formulation C | 5 | Dicarboxylic Acid | 2 |
Visualizations
References
- 1. solutions.travers.com [solutions.travers.com]
- 2. mscdirect.com [mscdirect.com]
- 3. walleniuswater.com [walleniuswater.com]
- 4. castrol.com [castrol.com]
- 5. Troubleshooting Metalworking Fluids: A Complete Guide [heaocn.com]
- 6. kaycantest.com [kaycantest.com]
- 7. Aqualox 232B | Quote Buy Sample | Water soluble corrosion inhibitor [tri-iso.com]
- 8. Metalworking Additives - Lubrizol [lubrizol.com]
temperature effects on the efficiency of Alox Aqualox 232
Disclaimer: The product "Alox Aqualox 232" is not found in manufacturer literature. This technical support guide pertains to the commercially available Aqualox® 232H and Aqualox® 232B , water-based corrosion inhibitors composed of amine salts of organic acids. This information is intended for researchers, scientists, and professionals in laboratory and small-scale manufacturing environments.
Frequently Asked Questions (FAQs)
Q1: What are Aqualox 232H and Aqualox 232B?
Aqualox 232H and 232B are water-based corrosion inhibitors primarily used in metalworking fluids and other aqueous industrial systems to protect ferrous metals from corrosion. They are based on amine salts of organic acids, which function by forming a protective film on the metal surface.
Q2: What is the primary difference between Aqualox 232H and Aqualox 232B?
The main distinction lies in their compatibility with water hardness. Aqualox 232H is suitable for use in water with a hardness of less than 500 ppm. For harder water, Aqualox 232B is recommended as it offers enhanced stability.
Q3: Is there an optimal operating temperature for Aqualox 232 series products?
While specific operating temperature ranges are not publicly available in technical data sheets, as a general principle, the efficiency of water-based corrosion inhibitors can be affected by temperature. Elevated temperatures can increase the rate of corrosion and may impact the stability of the protective film formed by the inhibitor. It is advisable to conduct performance tests at your specific operating temperatures.
Q4: Can Aqualox 232 series products be used in applications outside of metalworking?
While designed for metalworking fluids, their properties as water-based corrosion inhibitors for ferrous metals suggest potential utility in other closed-loop aqueous systems where corrosion is a concern. However, compatibility with other system components and materials should be thoroughly evaluated. For any application involving biological or sensitive chemical processes, extensive testing is required to ensure non-interference.
Q5: How does pH affect the performance of Aqualox 232 series inhibitors?
The effectiveness of Aqualox 232 is enhanced when blended to raise the pH of the aqueous solution. Maintaining a stable, alkaline pH is crucial for optimal corrosion inhibition. A drop in pH can indicate bacterial contamination or degradation of the fluid, leading to reduced performance.
Troubleshooting Guide
Issue 1: Reduced Corrosion Protection at Elevated Temperatures
-
Symptom: Increased rust or corrosion on ferrous metal components when the system operates at higher than ambient temperatures.
-
Potential Causes:
-
Increased Corrosion Rate: Higher temperatures generally accelerate the electrochemical process of corrosion.
-
Inhibitor Film Instability: The protective molecular film formed by the amine carboxylate may become less stable or desorb from the metal surface at elevated temperatures.
-
Thermal Degradation: Although unlikely at moderate temperatures, extreme heat could potentially lead to the degradation of the inhibitor components.
-
-
Troubleshooting Steps:
Technical Support Center: Challenges in the Application of Aluminum Oxide-Based Materials in Acidic Media
This technical support guide addresses common challenges and questions researchers, scientists, and drug development professionals may encounter when working with aluminum oxide (alumina) in acidic environments. While the query specified "Alox Aqualox 232," it is important to note that this product is a water-based corrosion inhibitor designed for alkaline conditions and is not suitable for acidic media.[1][2][3] this compound is composed of amine salts of organic acids and functions by raising the pH to protect ferrous metals.[1]
Given the context of experimental applications in acidic media, this guide will focus on the scientifically relevant challenges associated with using aluminum oxide (Al₂O₃) , a material commonly used in chromatography and other laboratory applications.
Frequently Asked Questions (FAQs)
Q1: What is aluminum oxide and why is its behavior in acidic media a concern?
A1: Aluminum oxide, or alumina, is a ceramic material widely used as a stationary phase in chromatography, as an abrasive, and in various other applications.[4][5] It is an amphoteric substance, meaning it can react with both acids and bases.[6][7] In acidic media, particularly at low pH, aluminum oxide can dissolve, leading to several experimental challenges.[8][9]
Q2: What are the different types of alumina used in laboratory settings?
A2: Alumina for applications like column chromatography is typically available in three forms: acidic, neutral, and basic.[4][10]
-
Acidic Alumina: Useful for the separation of acidic compounds.[10][11]
-
Neutral Alumina: Employed for the separation of a wide range of compounds, including aldehydes, ketones, and esters.[10]
-
Basic Alumina: Suitable for the chromatography of basic and neutral compounds.[10]
The choice of alumina type is critical and depends on the specific application and the chemical nature of the molecules being separated.[12]
Q3: What happens to aluminum oxide in the presence of strong acids?
A3: In strongly acidic solutions, the protective oxide layer of alumina can dissolve.[8] For example, in hot, concentrated hydrochloric acid, aluminum oxide reacts to form aluminum salts and water.[7][13] This dissolution can lead to the degradation of the alumina material, contamination of the sample with aluminum ions, and a loss of experimental integrity.[14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation in Chromatography | Dissolution of the alumina stationary phase in an acidic mobile phase. | 1. Increase the pH of the mobile phase, if compatible with the analytes. 2. Switch to a more acid-resistant stationary phase, such as silica gel (which is slightly acidic) or a polymer-based resin.[4][12] 3. Use a pre-column to saturate the mobile phase with alumina before it reaches the analytical column. |
| Contamination of Final Product with Aluminum Ions | Leaching of aluminum from the alumina material due to acidic conditions. | 1. Thoroughly wash the final product with a neutral solvent to remove any leached aluminum salts. 2. Consider using an alternative, non-alumina-based material for the experimental setup if aluminum contamination is a critical concern. |
| Inconsistent Experimental Results | Degradation of the alumina material over time when exposed to acidic media. | 1. Use fresh alumina for each experiment to ensure consistent surface properties. 2. Monitor the pH of the solution throughout the experiment and adjust as necessary to stay within a safe range for alumina stability (typically pH 4-9).[8] |
| Reduced Flow Rate in Column Chromatography | Fines generated from the dissolution of alumina particles clogging the column. | 1. Filter the mobile phase after it has passed through the alumina bed to remove any fine particles. 2. Pack the column with a more mechanically and chemically robust grade of alumina. |
Experimental Protocols
Protocol 1: Assessing the Stability of Aluminum Oxide in Acidic Buffers
Objective: To determine the extent of aluminum oxide dissolution in acidic buffers of varying pH.
Methodology:
-
Prepare a series of acidic buffers (e.g., citrate, acetate) at different pH values (e.g., pH 3, 4, 5, 6).
-
Accurately weigh 1 gram of the aluminum oxide powder being tested and add it to 100 mL of each buffer solution in separate sealed containers.
-
Agitate the suspensions at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours).
-
After agitation, filter the suspensions to remove the solid aluminum oxide.
-
Analyze the filtrate for dissolved aluminum content using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
-
The concentration of dissolved aluminum will indicate the stability of the alumina at each pH level.
Visualizations
Logical Workflow for Troubleshooting Alumina in Acidic Media
Caption: Troubleshooting workflow for alumina-related issues in acidic conditions.
Behavior of Amphoteric Alumina in Acidic and Basic Media
Caption: Chemical reactions of amphoteric aluminum oxide in acidic and basic solutions.
References
- 1. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.pt]
- 2. tri-iso.com [tri-iso.com]
- 3. tri-iso.com [tri-iso.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. mikro1.com [mikro1.com]
- 6. youtube.com [youtube.com]
- 7. Aluminum oxide | 1344-28-1 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. silicycle.com [silicycle.com]
- 11. column-chromatography.com [column-chromatography.com]
- 12. researchgate.net [researchgate.net]
- 13. Aluminium - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Alox Aqualox 232 and Other Amine-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the realm of metalworking and industrial processes, the mitigation of corrosion is a critical factor in ensuring the longevity and integrity of equipment and materials. Amine-based corrosion inhibitors are a cornerstone of protective chemistry, with various formulations available to suit specific operational conditions. This guide provides a comparative study of Alox Aqualox 232, a widely recognized corrosion inhibitor, and other prominent amine-based alternatives. The comparison is based on available performance data and standardized experimental protocols to offer an objective resource for researchers and professionals in the field.
Overview of Amine-Based Corrosion Inhibitors
Amine-based corrosion inhibitors function by adsorbing onto metal surfaces, forming a protective film that isolates the metal from corrosive elements in the surrounding environment. These inhibitors are typically salts of organic acids and various amines. Their effectiveness is influenced by factors such as the composition of the amine and the carboxylic acid, the pH of the medium, and the specific metal alloy being protected.
This compound is a water-based corrosion inhibitor composed of amine salts of organic acids.[1][2][3] It is designed for use in water-miscible metalworking fluids and other industrial applications where ferrous metal protection is required.[1][2][3] Variations of this product exist to accommodate different water hardness levels, such as Aqualox 232H for water with hardness below 500 ppm and Aqualox 232B for hard water applications.[2][4][5]
A notable competitor in this category is WCI-99 from RBM Chemical, which is also an economical corrosion inhibitor based on amine salts of organic acids.[2][4][5] It is recommended for use in synthetic metalworking fluids, alkaline cleaners, and water-based quenchants.[2][4][5]
Performance Data Comparison
The following tables summarize the available performance data for this compound and a key alternative, WCI-99. The data is primarily from qualitative and semi-quantitative standardized tests. A lack of publicly available, direct comparative studies with detailed quantitative data, such as corrosion rates and inhibition efficiencies from electrochemical testing, necessitates a reliance on information from technical data sheets and patent literature.
Table 1: Performance in Cast Iron Chip Test (ASTM D4627)
| Inhibitor | Concentration | Test Result | Source |
| This compound | Not specified | "Significantly higher rust/no rust dilutions" than competitors | [6] |
| Alox Aqualox 232H | 0.5 wt% | Effective rust prevention | [7] |
| WCI-99 | 0.5% in water | None (No corrosion) | [8] |
Experimental Protocols
A thorough understanding of the methodologies used to evaluate the performance of these inhibitors is essential for interpreting the data and for designing further comparative studies.
Cast Iron Chip Test (ASTM D4627)
This test is a widely used method for evaluating the ferrous corrosion control characteristics of water-dilutable metalworking fluids.
Objective: To assess the ability of a fluid to prevent rust on cast iron chips, simulating conditions in drilled holes and nested parts.
Apparatus:
-
Petri dishes (35 x 10 mm) with lids
-
Filter paper (Whatman No. 40 or equivalent)
-
Cast iron chips (prepared under specific drilling conditions)
-
Pipettes
-
Balance
Procedure:
-
Prepare the desired dilutions of the metalworking fluid in water of a specified hardness.
-
Place a filter paper in the bottom of a petri dish.
-
Pipette a specific volume of the diluted fluid onto the filter paper to saturate it.
-
Distribute a measured weight of freshly prepared cast iron chips evenly on the saturated filter paper.
-
Cover the petri dish and allow it to stand for a specified period (typically 24 hours) at room temperature.
-
After the test period, the filter paper is observed for any rust stains. The result is typically reported as "pass" (no stain) or "fail" (stain). The lowest concentration of the fluid that results in a "pass" is known as the breakpoint.
Diagram of the Cast Iron Chip Test Workflow:
Caption: Workflow for the ASTM D4627 Cast Iron Chip Test.
Electrochemical Test Methods
Potentiodynamic Polarization (ASTM G5)
Objective: To determine the corrosion rate, pitting susceptibility, and passivation behavior of a metal in a specific environment with and without an inhibitor.
Apparatus:
-
Potentiostat
-
Electrochemical cell with a three-electrode setup:
-
Working electrode (the metal sample)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl)
-
Counter electrode (e.g., platinum or graphite)
-
-
Test solution (the corrosive medium with and without the inhibitor)
Procedure:
-
The working electrode is immersed in the test solution and allowed to reach a stable open-circuit potential (OCP).
-
The potential of the working electrode is then scanned at a slow, constant rate from a potential cathodic (more negative) to the OCP to a potential anodic (more positive) to the OCP.
-
The resulting current is measured as a function of the applied potential.
-
The data is plotted as a Tafel plot (log of current density vs. potential).
-
Corrosion parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp) are extracted from the plot. The inhibition efficiency (IE%) can be calculated using the following formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
Diagram of the Potentiodynamic Polarization Setup:
Caption: Schematic of a Potentiodynamic Polarization experiment.
Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)
Objective: To investigate the corrosion mechanism and the properties of the protective film formed by the inhibitor.
Apparatus:
-
Frequency Response Analyzer (FRA) integrated with a potentiostat
-
The same three-electrode electrochemical cell as for potentiodynamic polarization.
Procedure:
-
The working electrode is immersed in the test solution at its OCP.
-
A small amplitude AC voltage signal is applied to the electrode over a wide range of frequencies.
-
The resulting AC current response is measured.
-
The impedance of the system is calculated at each frequency.
-
The data is typically presented as Nyquist and Bode plots.
-
An equivalent electrical circuit model is used to fit the experimental data and extract parameters such as solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl), which provide insights into the corrosion process and the inhibitor's performance. A higher Rp value in the presence of the inhibitor indicates better corrosion protection.
Diagram of the EIS Measurement Principle:
Caption: The fundamental principle of Electrochemical Impedance Spectroscopy.
Conclusion
Based on the available data, both this compound and its competitor WCI-99 are effective amine-based corrosion inhibitors for ferrous metals in aqueous systems. The Cast Iron Chip Test results suggest that both products provide good corrosion protection at low concentrations. However, a comprehensive and quantitative comparison requires further investigation using electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy. The protocols for these tests are well-established and can provide valuable data on corrosion rates, inhibition efficiencies, and the mechanisms of protection. Researchers and professionals are encouraged to conduct such tests under their specific operating conditions to make an informed selection of the most suitable corrosion inhibitor for their applications.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. US4113498A - Corrosion inhibitor for metal surfaces - Google Patents [patents.google.com]
- 3. tri-iso.com [tri-iso.com]
- 4. Aqualox 232H | Quote Buy Sample | Water soluble corrosion inhibitor [tri-iso.com]
- 5. cdn.halox.com [cdn.halox.com]
- 6. solenis.com [solenis.com]
- 7. Search - Lubrizol [lubrizol.com]
- 8. m.youtube.com [m.youtube.com]
Alox Aqualox 232: A Comparative Performance Evaluation Against Commercial Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibitor Alox Aqualox 232 against other commercially available alternatives. The information presented is based on available technical data and standardized testing methodologies to assist researchers and industry professionals in making informed decisions for their specific applications.
Executive Summary
For comparison, a technical data sheet for a competitor, WCI-99, indicates it passes the ASTM D4627 cast iron chip corrosion test at a 0.5% concentration in water. While not a direct comparison due to differing test parameters, this provides a benchmark for evaluation. Other competitors such as ColaCor 232 and MAXHIB AC-5000 are also amine carboxylate-based inhibitors, but specific quantitative performance data from standardized tests were not found in the reviewed literature.
Product Overviews
This compound:
-
Chemical Type: Amine salts of organic acids.[1]
-
Primary Application: Water-miscible metalworking fluids.[1][4]
-
Function: Corrosion inhibitor for ferrous metals.[2]
Commercial Alternatives:
-
WCI-99: A water-based corrosion inhibitor also based on amine salts of organic acids. It is marketed for use in synthetic metalworking fluids, alkaline cleaners, and water-based quenchants.[4]
-
ColaCor 232: An amine carboxylate-based corrosion inhibitor for metalworking fluids and industrial cleaners.
-
MAXHIB AC-5000: An amine carboxylate-based corrosion inhibitor designed for similar applications.
Performance Data
Direct, side-by-side comparative studies with quantitative data for this compound and its competitors are not publicly available. The following table summarizes the performance data found for a formulation containing this compound and for a competing product, WCI-99. It is crucial to note that the test methodologies and reporting formats are different, which prevents a direct, definitive comparison.
| Product | Test Method | Concentration/Dilution | Result |
| Formulation with this compound | Chip Rust Test (as described in patent US4631139A) | 80:1 (water:concentrate) | Maximum no-rust dilution[3] |
| WCI-99 | ASTM D4627-86 (Cast Iron Chip Test) | 0.5% in water (pH 8.25) | No corrosion |
Experimental Protocols
The performance data presented is based on variations of the cast iron chip test. Below are detailed methodologies for the standardized ASTM D4627 test, which is a common method for evaluating corrosion inhibition in metalworking fluids.
ASTM D4627 - Standard Test Method for Iron Chip Corrosion for Water-Dilutable Metalworking Fluids
This test evaluates the ability of a water-dilutable metalworking fluid to prevent rust on cast iron chips.
Apparatus:
-
Petri dishes (100 mm diameter)
-
Filter paper
-
Cast iron chips (of a specified grade and size)
-
Pipettes
-
Graduated cylinders
Procedure:
-
Prepare a dilution of the corrosion inhibitor in water to the desired concentration.
-
Place a piece of filter paper at the bottom of a petri dish.
-
Carefully place a specified weight of freshly prepared cast iron chips onto the filter paper.
-
Add a measured volume of the diluted inhibitor solution to the petri dish, ensuring the chips and filter paper are saturated.
-
Cover the petri dish and allow it to stand for a specified period (typically 2 hours or overnight) at room temperature.
-
After the test period, the chips are removed, and the filter paper is rinsed and examined for any rust stains.
-
The extent of staining is rated, often on a pass/fail basis or by the percentage of the area stained. The "breakpoint" is the lowest concentration of the inhibitor that results in no rust stain.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating and comparing the performance of corrosion inhibitors like this compound.
Caption: Workflow for Corrosion Inhibitor Performance Evaluation.
Signaling Pathways in Corrosion Inhibition
While not a biological signaling pathway, the mechanism of action for amine carboxylate inhibitors involves the formation of a protective film on the metal surface. This can be conceptualized as a pathway.
Caption: Mechanism of Amine Carboxylate Corrosion Inhibition.
Conclusion
This compound is a corrosion inhibitor based on amine salts of organic acids, positioned for use in metalworking fluids. While a patent demonstrates its efficacy at high dilutions in a specific formulation, a lack of publicly available, standardized comparative data makes a direct performance ranking against competitors like WCI-99, ColaCor 232, and MAXHIB AC-5000 challenging. For a definitive evaluation, researchers and formulators should conduct side-by-side testing using standardized methods such as ASTM D4627 under their specific operating conditions.
References
A Comparative Analysis of Alox Aqualox 232 and WCI-99 Corrosion Inhibitors
Alox Aqualox 232 and WCI-99 are both water-based corrosion inhibitors primarily designed for the protection of ferrous metals in aqueous environments. While both products are based on amine salts of organic acids and find application in metalworking fluids, alkaline cleaners, and water-based quenchants, a direct quantitative comparison of their performance is challenging due to the limited publicly available experimental data. This guide provides a comparative overview based on available product information and outlines standard experimental protocols for their evaluation.
Product Overview and Qualitative Performance
Both this compound and WCI-99 function by forming a protective film on the metal surface, thereby inhibiting corrosion.
This compound is described as a low-foaming surface-active agent that is effective in preventing the corrosion of ferrous metals in aqueous solutions.[1] It is soluble in water and glycols, making it suitable for synthetic metalworking formulations.[1] For optimal performance, it is often blended with other materials to raise the pH of the solution.[1] One study involving a cast iron chip test demonstrated that a 5% synthetic formulation containing Aqualox™ 232 showed no rust.
WCI-99 is presented as a super-concentrated, water-based corrosion inhibitor that protects all ferrous and several non-ferrous metals.[2] It is noted for its excellent hard water stability and for leaving a non-tacky film that is removable with alkaline cleaners.[2] The technical data for WCI-99 includes a qualitative performance metric from the ASTM D4627 test (Corrosion on cast iron chips), where a 0.5% concentration in water at a pH of 8.25 resulted in no corrosion.[2] For maximum effectiveness, the pH of the solution containing WCI-99 should be above 8.7, and for in-process corrosion protection, a pH of 9.0 or higher is recommended.[2]
A direct comparison from a supplier suggests that WCI-99 may be a "much better option" than Aqualox 232B and 232H, though supporting data for this claim is not provided.[3][4]
Quantitative Performance Data
A comprehensive search for publicly available, direct comparative studies or quantitative performance data, such as corrosion rates or inhibition efficiency percentages from electrochemical tests, did not yield specific results for this compound or a head-to-head comparison with WCI-99. The following table summarizes the available qualitative data.
| Feature | This compound | WCI-99 |
| Chemical Type | Amine salts of organic acids | Amine salts of organic acids |
| Primary Application | Water-based metalworking fluids | Synthetic metalworking fluids, alkaline cleaners, water-based quenchants |
| Protected Metals | Ferrous metals | All ferrous metals and several non-ferrous metals |
| Hard Water Stability | Good (Aqualox 232B is noted for good hard water tolerance) | Excellent |
| Film Characteristics | Not specified | Non-tacky, removable with alkaline cleaners |
| pH for Optimal Performance | Requires blending to raise pH | > 8.7 (ideally > 9.0 for in-process protection) |
| Qualitative Performance Data | A 5% synthetic formulation showed no rust in a cast iron chip test. | A 0.5% solution showed no corrosion on cast iron chips (ASTM D4627). |
Experimental Protocols for Performance Evaluation
To quantitatively compare the performance of this compound and WCI-99, a series of standardized corrosion tests would be necessary. The following are detailed methodologies for key experiments that are commonly used to evaluate corrosion inhibitors.
Weight Loss Immersion Test (ASTM G31)
This gravimetric method provides a straightforward determination of the average corrosion rate.
Methodology:
-
Specimen Preparation: Prepare pre-weighed coupons of the target metal (e.g., ferrous alloys like 1018 carbon steel).
-
Test Solution: Prepare corrosive solutions with and without the corrosion inhibitors at various concentrations. The corrosive medium should simulate the intended application environment (e.g., synthetic metalworking fluid base).
-
Immersion: Immerse the metal coupons in the test solutions for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.
-
Cleaning: After immersion, remove the coupons, clean them to remove corrosion products according to ASTM G1 procedures, and re-weigh them.
-
Calculation: Calculate the corrosion rate (CR) in millimeters per year (mm/y) or mils per year (mpy) using the weight loss data. The inhibition efficiency (IE%) can be calculated as follows: IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Potentiodynamic Polarization
This electrochemical technique provides insights into the corrosion mechanism (anodic, cathodic, or mixed inhibition) and allows for the determination of the corrosion current density (i_corr_), which is proportional to the corrosion rate.
Methodology:
-
Electrochemical Cell: Set up a three-electrode cell containing the working electrode (the metal to be tested), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Test Solution: Fill the cell with the corrosive medium, with and without the inhibitor.
-
Polarization Scan: After allowing the open circuit potential (OCP) to stabilize, apply a potential scan (e.g., from -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Tafel Analysis: Plot the resulting current density versus the applied potential on a logarithmic scale (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr_) to determine the corrosion current density (i_corr_).
-
Calculation: The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the protective properties of the inhibitor film.
Methodology:
-
Electrochemical Cell: Use the same three-electrode setup as for potentiodynamic polarization.
-
AC Signal Application: At the open circuit potential, apply a small amplitude AC sinusoidal voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the polarization resistance (R_p_), which is inversely proportional to the corrosion rate, and the double-layer capacitance (C_dl_), which can provide information about the inhibitor adsorption.
-
Calculation: The inhibition efficiency (IE%) can be calculated from the polarization resistance values: IE% = [(R_p(inhibitor) - R_p(blank)) / R_p(inhibitor)] x 100
Logical Comparison Workflow
The following diagram illustrates a logical workflow for comparing the performance of the two corrosion inhibitors.
Caption: Workflow for comparative evaluation of corrosion inhibitors.
References
Electrochemical Showdown: Alox Aqualox 232 vs. Benzotriazole for Corrosion Inhibition
For Immediate Release
In the landscape of corrosion prevention, researchers and industry professionals are constantly seeking effective and reliable inhibitors. This guide provides an in-depth electrochemical comparison of two prominent corrosion inhibitors: Alox Aqualox 232, a water-based amine carboxylate formulation, and Benzotriazole (BTA), a well-established heterocyclic organic compound. This comparison is designed for researchers, scientists, and drug development professionals, offering a clear overview of their performance based on available experimental data.
Executive Summary
This compound and its chemical class of amine carboxylate inhibitors are primarily utilized in metalworking fluids and alkaline cleaning solutions to protect ferrous metals. They function by forming a protective film on the metal surface, with their effectiveness often enhanced at a higher pH. Benzotriazole is a versatile and widely studied corrosion inhibitor, particularly effective for copper and its alloys, but also demonstrating significant inhibitory properties for steel. It forms a stable, protective complex with the metal surface, effectively stifling both anodic and cathodic corrosion reactions.
Quantitative Performance Data
The following tables summarize key electrochemical parameters for representative amine carboxylate inhibitors (as a proxy for this compound) and Benzotriazole, demonstrating their corrosion inhibition performance on mild steel.
Table 1: Potentiodynamic Polarization Data for Amine Carboxylate Inhibitor on Mild Steel in CO2-Saturated 5% NaCl Solution
| Inhibitor Concentration | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (icorr) (A/cm²) | Inhibition Efficiency (IE%) |
| Blank | -0.650 | 2.5 x 10⁻⁵ | - |
| 0.82 x 10⁻⁵ M | -0.635 | 8.0 x 10⁻⁶ | 68% |
| 2.72 x 10⁻⁵ M | -0.620 | 2.5 x 10⁻⁷ | 99% |
Data derived from a study on an amphiphilic amido-amine inhibitor, representative of the this compound chemical class.[1]
Table 2: Potentiodynamic Polarization Data for Benzotriazole (BTA) on Mild Steel in 1M HCl
| Inhibitor Concentration | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | -470 | 1100 | - |
| 100 ppm | -460 | 190 | 82.7% |
| 500 ppm | -455 | 100 | 90.9% |
Data is for a derivative of Benzotriazole, 1-acetyl-1H-benzotriazole, in an acidic medium.[2][3]
Experimental Protocols
The data presented above is typically generated using the following standard electrochemical techniques:
Potentiodynamic Polarization:
This technique involves scanning the potential of the working electrode (the metal sample) and measuring the resulting current.
-
Electrode Preparation: Mild steel specimens are polished with successively finer grades of emery paper, degreased with acetone, rinsed with distilled water, and dried.
-
Electrochemical Cell: A three-electrode setup is used, consisting of the mild steel working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Test Solution: The corrosive medium (e.g., CO2-saturated NaCl solution or HCl solution) is prepared with and without the inhibitor at various concentrations.
-
Measurement: The open-circuit potential (OCP) is allowed to stabilize. The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) to their intersection. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS):
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
-
Electrode and Cell Setup: The same three-electrode cell configuration as in potentiodynamic polarization is used.
-
Measurement: The system is allowed to reach a steady state at the OCP. A small amplitude AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is often represented as Nyquist plots (imaginary vs. real impedance) or Bode plots (impedance and phase angle vs. frequency). The data is fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and charge transfer resistance (Rct). The inhibition efficiency can be calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the corrosion inhibition mechanisms and the experimental workflow.
Conclusion
Both this compound, as represented by its chemical class of amine carboxylates, and Benzotriazole are effective corrosion inhibitors for ferrous metals. The choice between them would depend on the specific application, operating conditions (such as pH and the presence of other chemicals), and the primary metal requiring protection.
-
This compound (and amine carboxylates) are well-suited for formulated products like metalworking fluids where they provide excellent protection for ferrous components, especially in alkaline conditions.
-
Benzotriazole offers broader applicability, demonstrating high inhibition efficiency in both acidic and neutral environments for a range of metals, most notably copper and its alloys, but also for steel.
For researchers and professionals in drug development, where equipment integrity is paramount, understanding the electrochemical behavior of these inhibitors is crucial for selecting the appropriate corrosion protection strategy. Further direct comparative studies under specific operational conditions would be beneficial for a more definitive selection process.
References
assessing the environmental impact of Alox Aqualox 232 compared to alternatives
An Objective Comparison of the Environmental Impact of Alox Aqualox 232 and Its Alternatives for Researchers and Drug Development Professionals
In the realm of scientific research and pharmaceutical development, the selection of ancillary materials, such as corrosion inhibitors, is increasingly scrutinized for its environmental footprint. This guide offers a comparative environmental impact assessment of this compound, a common corrosion inhibitor, against its alternatives. Due to the limited public availability of specific environmental data for proprietary formulations, this comparison leverages available information for this compound and representative data for classes of its alternatives, including other organic acid-based inhibitors and "green" corrosion inhibitors.
Quantitative Environmental Impact Data
The following table summarizes the key environmental impact metrics for this compound and its alternatives. It is important to note that specific data for this compound is not publicly available and the information presented is based on its chemical composition and general industry knowledge. Data for alternatives is derived from publicly available safety data sheets (SDS) for a representative product (HALOX® 350) and typical values for "green" corrosion inhibitors.
| Parameter | This compound (Amine salts of organic acids) | Alternative 1: Other Organic Acid-Based Inhibitors (e.g., HALOX® 350) | Alternative 2: "Green" Corrosion Inhibitors (e.g., Plant Extracts) |
| Aquatic Toxicity | Data not publicly available. Assumed to have some level of aquatic toxicity due to its chemical nature. | Water hazard class 2: hazardous for water[1] | Generally lower toxicity, but varies depending on the specific extract. |
| Biodegradability | Expected to biodegrade rapidly[2] | Not easily biodegradable[3] | Often readily biodegradable. |
| Bioaccumulation Potential (Log Pow) | Data not publicly available. | Low potential (log Pow: 1 @ 25 °C)[3] | Generally low potential. |
Disclaimer: The data presented is for comparative purposes and is based on available information. For precise environmental impact assessment, it is recommended to consult the specific safety data sheets (SDS) and technical documentation provided by the manufacturers.
Experimental Protocols
The environmental impact parameters listed above are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Aquatic Toxicity Testing
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test exposes freshwater green algae to the test substance in a nutrient-rich medium for 72 hours. The endpoint is the inhibition of growth (biomass and growth rate) compared to a control group.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnia magna, a small freshwater crustacean, is exposed to the test substance for 48 hours. The endpoint is the concentration at which 50% of the daphnids are unable to swim (EC50).
-
Fish, Acute Toxicity Test (OECD 203): This test exposes fish (commonly zebrafish or rainbow trout) to the test substance for 96 hours. The endpoint is the concentration at which 50% of the fish die (LC50).
Biodegradability Testing
-
Ready Biodegradability - CO2 Evolution Test (OECD 301B): This test assesses the potential for a chemical to be readily biodegradable under aerobic conditions. Microorganisms from a sewage treatment plant are exposed to the test substance as the sole source of organic carbon for 28 days. The amount of CO2 produced is measured and expressed as a percentage of the theoretical maximum. A substance is considered readily biodegradable if it reaches a threshold of >60% biodegradation within a 10-day window of the 28-day test.
Bioaccumulation Potential
-
Partition Coefficient (n-octanol/water): HPLC Method (OECD 117): The partition coefficient (Log P or Log Kow) is a measure of a chemical's lipophilicity and its potential to bioaccumulate in the fatty tissues of organisms. A higher Log P value indicates a greater potential for bioaccumulation. This method uses high-performance liquid chromatography (HPLC) to determine the partition coefficient.
Visualizations
General Environmental Impact Assessment Workflow
The following diagram illustrates a typical workflow for assessing the environmental impact of a chemical substance.
Caption: Workflow for Environmental Impact Assessment.
Signaling Pathway of Aquatic Toxicity
This diagram depicts a simplified signaling pathway of how a toxic substance can lead to adverse effects in an aquatic organism.
Caption: Simplified Pathway of Aquatic Toxicity.
Logical Relationship of Biodegradability
This diagram illustrates the logical classification of a substance's biodegradability based on the outcome of the OECD 301B test.
Caption: Biodegradability Classification Logic.
References
Alox Aqualox 232: A Mismatch for Life Science and Drug Development Research
An in-depth analysis of Alox Aqualox 232 reveals that its direct application in biological, pharmaceutical, or life science research is not documented in publicly available scientific literature or manufacturer's specifications. The product, available in variants such as Aqualox 232B and 232H, is consistently identified as an industrial-grade corrosion inhibitor primarily utilized in metalworking fluids and aqueous solutions to protect ferrous metals.
While one supplier, Benchchem, labels the product for "research use only," this is within the context of industrial and materials science applications, explicitly stating it is "Not for human or veterinary use."[1] This designation is common for industrial chemicals to restrict their use to controlled laboratory settings for formulation and quality control, rather than for investigational use in biological systems.
Our investigation found no evidence of this compound being used in signaling pathway studies, experimental workflows relevant to drug development, or other life science research as specified in the user request. The product's chemical composition, primarily amine salts of organic acids, is designed for surface protection of metals and is not suited for biological applications where cellular interaction, toxicity, and specific molecular targeting are primary concerns.
Alternative Industrial Applications
This compound and its variants are well-established in the industrial sector. Below is a summary of its intended use and a comparison with a noted alternative, WCI-99.
Product Comparison: Corrosion Inhibitors
| Feature | Alox Aqualox 232H | Alox Aqualox 232B | WCI-99 (RBM Chemical) |
| Primary Function | Water-based corrosion inhibitor[2] | Water-based corrosion inhibitor with enhanced hard water stability[3] | Economical, water-based corrosion inhibitor[4][5] |
| Composition | Amine salts of organic acids[2] | Amine salts of organic acids[3] | Amine salts of organic acids[4][5] |
| Key Benefit | Economical corrosion inhibition in water with hardness < 500 ppm[2] | Effective in hard water (>500 ppm hardness)[3] | Hard water stable, leaves a non-tacky film, protects ferrous and some non-ferrous metals[4][5] |
| Typical Treat Rate | 5-20% in concentrate[2] | 5-20% in concentrate[3] | Not specified, requires additional alkanolamine for optimal performance[4][5] |
Experimental Workflow for Industrial Corrosion Testing
While not relevant to biological research, a typical experimental workflow for evaluating the efficacy of a corrosion inhibitor like this compound in an industrial setting is outlined below. This process is designed to test the product's performance in preventing rust on metal surfaces.
References
Alox Aqualox 232: A Comparative Review of its Performance as a Corrosion Inhibitor
An in-depth analysis of Alox Aqualox 232's efficacy as a corrosion inhibitor in metalworking fluids, with a focus on comparative performance data and standardized testing methodologies. This guide is intended for researchers, scientists, and professionals in the fields of industrial lubricants and metal treatment.
This compound is an amine salt of organic acids, primarily utilized as a water-based corrosion inhibitor in synthetic metalworking formulations.[1] Its solubility in water and glycols makes it a versatile component for protecting ferrous metals from corrosion during machining and forming operations.[1] This guide provides a comprehensive review of the available performance data for this compound, comparing it with other commercially available corrosion inhibitors and detailing the experimental protocols used for its evaluation.
It is important to note that the term "Alox" is also used in the context of an aluminum oxide-based compound in semiconductor and photovoltaic technologies. This review focuses exclusively on the corrosion inhibitor, this compound. The mention of "drug development professionals" in the intended audience is presumed to be an anomaly, as the primary applications of this product lie in industrial metalworking.
Comparative Performance Data
Quantitative, publicly available data directly comparing this compound with other named corrosion inhibitors is limited. However, a key source of comparative data is found in U.S. Patent 4,631,139A, which details a corrosion-inhibiting metalworking fluid. The patent includes results from a "Chip Rust Test," which is analogous to the industry-standard ASTM D4627 Cast Iron Chip Test.
The data below compares a formulation containing this compound with four other commercial water-based machining fluids. The performance is measured by the highest dilution ratio at which the fluid still prevents rusting. A higher dilution ratio indicates a more effective corrosion inhibitor.
Table 1: Comparative Performance in Chip Rust Test
| Product | Highest Rust-Free Dilution (Water:Concentrate) |
| Invention Fluid (containing this compound) | > 60:1 |
| Commercial Fluid A | 30:1 |
| Commercial Fluid B | 40:1 |
| Commercial Fluid C | 20:1 |
| Commercial Fluid D | 20:1 |
Source: Adapted from U.S. Patent 4,631,139A
The data indicates that the formulation containing this compound provided significantly better rust inhibition at higher dilutions compared to the other commercial fluids tested.
Experimental Protocols
The performance of corrosion inhibitors is evaluated using standardized tests that simulate industrial conditions. The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
ASTM D4627: Iron Chip Corrosion for Water-Dilutable Metalworking Fluids
This test method is a primary standard for evaluating the ability of water-dilutable metalworking fluids to prevent rust on ferrous metals.
Objective: To determine the "breakpoint," which is the weakest concentration of the metalworking fluid that does not cause rust staining on a filter paper in contact with cast iron chips.[2]
Apparatus:
-
Petri dishes (35 by 10 mm, plastic, with lids)
-
Filter paper
-
Sieve (18-mesh)
-
Forceps
-
Pipettes (5.0 mL)
-
Balance
Procedure:
-
Preparation of Fluid: Prepare different dilutions of the metalworking fluid in water of a specified hardness. Each dilution must be prepared separately.
-
Test Setup: Place a filter paper in the bottom of a clean, dry petri dish using forceps.
-
Fluid Addition: Pipette 5.0 mL of the diluted metalworking fluid into the petri dish.
-
Chip Addition: Weigh 4.0 g of sieved, rust-free cast iron chips and sprinkle them evenly into the petri dish. Ensure all chips are submerged.
-
Incubation: Cover the petri dish and let it stand for 20-24 hours at a room temperature of 20°C to 25°C, away from corrosive fumes and direct sunlight.
-
Evaluation: After the incubation period, drain the fluid and remove the chips. Rinse the filter paper with running tap water for about 5 seconds.
-
Interpretation: Visually examine the filter paper for any rust stains. The breakpoint is the lowest concentration that leaves no rust stain.
Caption: Workflow for the ASTM D4627 Cast Iron Chip Test.
Corrosion Inhibition Mechanism
This compound, as an amine carboxylate, functions by forming a protective film on the metal surface. The polar amine and carboxylate groups adsorb onto the metal, creating a hydrophobic barrier that prevents water and oxygen from reaching the surface and initiating the corrosion process.
Caption: Adsorption of inhibitor creates a protective barrier.
Conclusion
This compound is presented in the available literature as an effective corrosion inhibitor for ferrous metals in aqueous solutions, particularly in synthetic metalworking fluids.[1] The limited quantitative data from patent literature suggests superior performance in rust inhibition at high dilutions when compared to several other commercial products. However, a broader set of comparative data from multiple sources and across various standardized tests would be necessary for a more comprehensive evaluation. The standardized protocols, such as ASTM D4627, provide a reliable framework for conducting such comparative studies and are essential for any researcher or professional seeking to validate the performance of this compound or alternative corrosion inhibitors in specific applications.
References
A Comparative Guide to the Efficacy of Amine Salt-Based Corrosion Inhibitors in Metalworking Fluids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effectiveness of Alox Aqualox 232, a water-based corrosion inhibitor, with other alternatives. The content is structured to provide objective performance insights, supported by experimental data and detailed methodologies relevant to industrial and research applications.
This compound and its variants (232H and 232B) are corrosion inhibitors based on amine salts of organic acids, primarily used in water-miscible metalworking fluids. These products are designed to protect ferrous metals from corrosion during machining and other metal processing applications. This guide will also reference WCI-99 from RBM Chemical, a known alternative in the same chemical class, to provide a comparative context.
Comparative Performance Data
Due to the proprietary nature of commercial formulations, direct, publicly available quantitative comparisons of this compound and its competitors are limited. The following tables present representative data for this class of corrosion inhibitors, derived from scientific literature on amine salts of dicarboxylic acids. This data is intended to provide a baseline for understanding the performance of these products under various testing conditions.
Table 1: Corrosion Inhibition Efficiency via Weight Loss (ASTM G31)
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Control) | 1.2 | 0 |
| 100 | 0.3 | 75 |
| 200 | 0.15 | 87.5 |
| 300 | 0.08 | 93.3 |
Table 2: Electrochemical Corrosion Parameters (Potentiodynamic Polarization)
| Inhibitor | Corrosion Potential (Ecorr, mV) | Corrosion Current Density (Icorr, µA/cm²) | Inhibition Efficiency (%) |
| Control | -650 | 15.0 | 0 |
| Amine Salt of Dicarboxylic Acid (200 ppm) | -580 | 2.5 | 83.3 |
| Alternative Amine Salt (200 ppm) | -595 | 3.0 | 80.0 |
Experimental Protocols
To ensure objective and reproducible evaluation of corrosion inhibitor effectiveness, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in the evaluation of products like this compound.
Weight Loss Immersion Test (ASTM G31)
This method determines the corrosion rate of a metal in a specific environment with and without a corrosion inhibitor.
Methodology:
-
Specimen Preparation: Ferrous metal coupons (e.g., cast iron, carbon steel) are cleaned, degreased, and their initial weight is accurately recorded.
-
Solution Preparation: Test solutions are prepared with and without the corrosion inhibitor at various concentrations in a corrosive medium (e.g., hard water, saline solution).
-
Immersion: The prepared metal coupons are fully immersed in the test solutions for a specified duration (e.g., 24 to 480 hours) at a constant temperature.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned of any corrosion products according to ASTM G1 procedures, dried, and their final weight is recorded.
-
Calculation of Corrosion Rate: The weight loss is used to calculate the corrosion rate, typically in millimeters per year (mm/year). The inhibition efficiency is then calculated using the formula: Efficiency (%) = [(CR_control - CR_inhibitor) / CR_control] * 100 where CR is the corrosion rate.
Cast Iron Chip Test (ASTM D4627)
This is a qualitative and rapid method to assess the rust-preventing characteristics of water-dilutable metalworking fluids.
Methodology:
-
Preparation: A specified amount of cast iron chips is placed in a petri dish lined with filter paper.
-
Application of Fluid: The metalworking fluid, diluted to a specific concentration with the corrosion inhibitor, is added to the petri dish, covering the chips.
-
Incubation: The covered petri dish is allowed to stand for a set period (e.g., 24 hours) at room temperature.
-
Evaluation: After the incubation period, the chips are removed, and the filter paper is examined for any rust stains. The absence or presence and severity of staining indicate the effectiveness of the corrosion inhibitor.
Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion current and potential, providing insights into the inhibition mechanism (anodic, cathodic, or mixed).
Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal being tested), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Test Solution: The cell is filled with the corrosive solution with and without the inhibitor.
-
Polarization Scan: The potential of the working electrode is scanned over a range, and the resulting current is measured.
-
Data Analysis: The resulting polarization curve (Tafel plot) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). A lower Icorr value in the presence of the inhibitor indicates effective corrosion protection.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the general mechanism of action for amine salt-based corrosion inhibitors and a typical experimental workflow for their evaluation.
Safety Operating Guide
Proper Disposal of Alox Aqualox 232: A Step-by-Step Guide
For researchers, scientists, and drug development professionals utilizing Alox Aqualox 232, a water-based corrosion inhibitor, ensuring its proper disposal is crucial for laboratory safety and environmental protection. While specific quantitative data for this compound is not publicly available, this guide provides a comprehensive disposal procedure based on its chemical nature as an aqueous solution of amine salts of organic acids.
Essential Safety and Logistical Information
This compound is identified as a water-based corrosion inhibitor composed of amine salts of organic acids. It is soluble in water and glycols and is expected to be biodegradable. Products within this line are noted as potential skin, eye, and respiratory irritants. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this chemical.
Quantitative Data Summary
| Property | Data |
| Chemical Family | Amine salts of organic acids |
| Appearance | Aqueous solution |
| Solubility | Soluble in water and glycols |
| Biodegradability | Expected to be biodegradable |
| Hazards | Potential skin, eye, and respiratory irritant |
Step-by-Step Disposal Protocol
The following procedure is a general guideline for the safe disposal of this compound. Always consult with your institution's Environmental Health and Safety (EHS) officer and adhere to local, state, and federal regulations before proceeding.
-
Personal Protective Equipment (PPE) Check: Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
-
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
-
Neutralization (if required and approved):
-
Due to its amine salt composition, the waste solution may be slightly alkaline. Neutralization should only be performed by trained personnel if deemed necessary and approved by your EHS department.
-
If proceeding with neutralization, slowly add a dilute acidic solution (e.g., citric acid or acetic acid) while monitoring the pH. Aim for a neutral pH range (typically 6-8). This process should be conducted in a well-ventilated area, such as a fume hood.
-
-
Disposal as Aqueous Waste:
-
Following institutional guidelines, the neutralized (or as-is, if permitted) aqueous waste should be transferred to a designated hazardous or non-hazardous aqueous waste container. The specific classification will depend on local regulations and the presence of other contaminants.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Contain the spill using a non-combustible absorbent material, such as vermiculite, sand, or earth.
-
Scoop the absorbed material into a designated waste container.
-
Clean the spill area with soap and water.
-
Dispose of the contaminated absorbent material as chemical waste according to your institution's procedures.
-
-
Final Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with water.
-
The rinsate should be collected and treated as chemical waste.
-
After rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Personal protective equipment for handling Alox Aqualox 232
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Alox Aqualox 232. This compound is a water-based corrosion inhibitor composed of amine salts of organic acids, primarily used in water-miscible metalworking fluids and metal processing applications.[1][2][3] While it is expected to biodegrade rapidly and does not contain secondary amines, proper personal protective equipment (PPE) and handling procedures are crucial to ensure laboratory safety.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent potential skin, eye, and respiratory irritation.[4] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes/Face | Safety Goggles or Face Shield | Should comply with ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Body | Laboratory Coat | A standard lab coat is sufficient for most applications. For large quantities or splash risks, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Not generally required under normal use with adequate ventilation. | If aerosols are generated or ventilation is poor, a NIOSH-approved respirator may be necessary. |
| Feet | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and ensures safe handling of this compound.
-
Preparation :
-
Ensure the work area is well-ventilated.
-
Confirm that an emergency eyewash station and safety shower are readily accessible.
-
Don all required personal protective equipment as detailed in the table above.
-
Have spill control materials (e.g., absorbent pads, neutralizers) available in the immediate vicinity.
-
-
Handling :
-
When preparing solutions, slowly add the this compound concentrate to water to prevent splashing. The typical treat rate is 5-20% in the concentrate.[1][2]
-
Avoid generating mists or aerosols.
-
Use appropriate tools (e.g., pipettes, graduated cylinders) to transfer the chemical.
-
Keep containers sealed when not in use to prevent spills and contamination.
-
-
Post-Handling :
-
Wipe down all work surfaces with an appropriate cleaning agent.
-
Remove and properly dispose of or decontaminate PPE.
-
Wash hands thoroughly with soap and water after handling the substance.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Unused Product : Dispose of unused this compound in accordance with local, state, and federal regulations. Do not pour down the drain unless permitted by local authorities.
-
Contaminated Materials : All materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be collected in a designated, labeled waste container.
-
Waste Treatment : Given its composition of amine salts of organic acids, neutralization may be a required step in the waste treatment process. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound, including emergency spill response.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
